Methyl L-leucinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXUKJJGUSGLS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883883 | |
| Record name | L-Leucine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2666-93-5 | |
| Record name | (+)-L-Leucine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002666935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Leucine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-leucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-LEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3M3TO108Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl L-leucinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-leucinate hydrochloride is a derivative of the essential amino acid L-leucine, characterized by the esterification of the carboxylic acid group with methanol (B129727) and the formation of a hydrochloride salt at the amino group. This modification enhances its solubility in certain solvents and makes it a versatile reagent in various chemical syntheses, particularly in peptide chemistry.[1][2] Its role as a building block in the synthesis of peptides and other bioactive molecules underscores the importance of a thorough understanding of its chemical properties for researchers in drug discovery and development.[3] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound hydrochloride, detailed experimental protocols for their determination, and a discussion of its reactivity.
Core Chemical Properties
The fundamental chemical and physical properties of this compound hydrochloride are summarized in the tables below, providing a quick reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 181.66 g/mol | [1][4] |
| Melting Point | 151-153 °C (decomposes) | [1][5][6] |
| Boiling Point | 169.2 °C at 760 mmHg | [1] |
| Flash Point | 42.7 °C | [1] |
| Density | 0.955 g/cm³ | [1] |
| Vapor Pressure | 1.56 mmHg at 25°C | [1] |
| Refractive Index | [α]²⁰/D +12.0° to +14.0° (c=2, H₂O) | [6] |
| Solubility | Soluble in water (50 mg/mL), methanol | [1][3] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [1][6] |
| Storage | Room temperature, in a cool, dark, and dry place under inert gas. | [6] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Values | Reference |
| ¹H-NMR (D₂O) | δ: 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H) | [7] |
| ¹³C-NMR | δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2 | [7] |
| Infrared Spectrum | Conforms to structure | [8] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties of this compound hydrochloride are provided below. These protocols are essential for quality control and characterization in a research or industrial setting.
Melting Point Determination
The melting point of this compound hydrochloride can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry crystalline powder is placed on a clean, dry watch glass. A capillary tube, sealed at one end, is tapped open-end down into the powder until a small amount of the sample (2-3 mm in height) is packed into the bottom of the tube.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. For a pure substance, this range is typically narrow.
Solubility Determination
The solubility of this compound hydrochloride in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Solution Preparation: An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: The concentration of this compound hydrochloride in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable standard curve or by gravimetric analysis after evaporating the solvent.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Hygroscopicity Testing
The hygroscopic nature of this compound hydrochloride can be assessed by measuring its moisture uptake under controlled humidity conditions.
Methodology:
-
Sample Preparation: A known weight of the substance is accurately weighed into a tared, shallow weighing bottle.
-
Initial Drying: The sample is dried in a vacuum oven at a specified temperature (e.g., 40 °C) until a constant weight is achieved to determine the initial moisture content.
-
Exposure to Humidity: The dried sample is then placed in a controlled humidity chamber (e.g., 25 °C and 80% relative humidity).
-
Weight Measurement: The sample is weighed at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Calculation: The percentage of moisture absorbed is calculated based on the increase in weight of the sample.
Chemical Reactivity and Stability
This compound hydrochloride exhibits reactivity characteristic of both an amino acid ester and a hydrochloride salt.
-
Reaction with Bases: The hydrochloride salt will react with a base to neutralize the hydrochloric acid and liberate the free amino ester, this compound. This free amine is a key intermediate for subsequent reactions, such as peptide coupling. A common procedure involves dissolving the hydrochloride salt in a suitable organic solvent and adding a base like triethylamine (B128534) or diisopropylethylamine to scavenge the HCl.
-
Hydrolysis: As an ester, this compound hydrochloride is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield L-leucine and methanol. Acid-catalyzed hydrolysis can also occur, though it is typically slower.
-
Peptide Bond Formation: The primary amino group of this compound is nucleophilic and readily participates in amide bond formation with an activated carboxylic acid of another amino acid. This is the fundamental reaction in peptide synthesis. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate this reaction.
-
Reaction with Oxidizing Agents: The amino group can be susceptible to oxidation by strong oxidizing agents. The specific products would depend on the nature of the oxidant and the reaction conditions.
-
Stability: The compound is hygroscopic and should be stored in a dry environment. It is also sensitive to light. Under recommended storage conditions (cool, dry, dark, and under an inert atmosphere), it is generally stable.
Visualizing Chemical Processes
To better illustrate the chemical workflows involving this compound hydrochloride, the following diagrams have been generated using the DOT language.
Synthesis of this compound hydrochloride
Peptide Coupling Workflow
Conclusion
This compound hydrochloride is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an invaluable tool for researchers. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their verification. The visualized workflows for its synthesis and application in peptide coupling offer a clear understanding of its practical handling and utility. A thorough grasp of the information presented herein is essential for the effective and safe use of this compound hydrochloride in a laboratory setting, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Leucine methyl ester hydrochloride [myskinrecipes.com]
- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]
- 6. L-Leucine Methyl Ester Hydrochloride 7517-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Leucine methyl ester hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Synthesis of Methyl L-leucinate from L-leucine: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the primary methodologies for the synthesis of methyl L-leucinate from L-leucine. This compound serves as a crucial intermediate in peptide synthesis and as a building block in the development of novel pharmaceutical agents.[1] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical mechanisms. The intended audience includes researchers, scientists, and professionals in the field of drug development.
Introduction to Synthesis Methodologies
The esterification of L-leucine to its methyl ester is a fundamental transformation in organic chemistry. The product, this compound, is typically isolated as its hydrochloride salt to improve stability and handling, as the free amine is prone to degradation and side reactions. The most prevalent and effective methods for this synthesis involve acid catalysis, either directly through Fischer-Speier esterification or via in situ generation of an acid catalyst or a more reactive carboxylic acid derivative.
The three core methodologies discussed in this guide are:
-
Thionyl Chloride (SOCl₂) Mediated Esterification: A highly efficient and virtually irreversible method that proceeds through an acyl chloride intermediate.
-
Fischer-Speier Esterification: A classic, equilibrium-driven reaction catalyzed by a strong acid like HCl or H₂SO₄.[2]
-
Trimethylchlorosilane (TMSCl) Mediated Esterification: A mild and convenient alternative where TMSCl reacts with methanol (B129727) to generate HCl in situ, facilitating the Fischer esterification under gentle conditions.[3]
Reaction Mechanisms and Pathways
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The esterification of L-leucine follows distinct pathways depending on the reagents employed.
Thionyl Chloride Mediated Esterification
This method is highly effective due to the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate. Thionyl chloride serves a dual purpose: it activates the carboxyl group and the hydrochloric acid byproduct protonates the amino group, protecting it from acting as a competing nucleophile.[4] The reaction of thionyl chloride with residual water and the alcohol solvent produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[5]
Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[2] The process begins with the protonation of the carbonyl oxygen of L-leucine by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate, and subsequent elimination of a water molecule yields the protonated ester.[6][7] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[8]
Experimental Protocols
The following sections provide detailed procedures for the synthesis of this compound hydrochloride. All operations involving thionyl chloride or trimethylchlorosilane should be performed in a well-ventilated fume hood.
Protocol 1: Thionyl Chloride (SOCl₂) Method
This protocol is adapted from procedures that consistently report high to quantitative yields.[9]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 60 mL of anhydrous methanol. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add 4.0 mL of thionyl chloride (SOCl₂) dropwise to the cooled methanol over 10-15 minutes. Caution: This addition is exothermic and releases HCl gas.
-
Substrate Addition: After the addition of SOCl₂ is complete, add 8.0 mmol of L-leucine to the mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction to reflux (approx. 66°C) for 6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the L-leucine spot disappears.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and excess reagents under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is crude this compound hydrochloride, which can be triturated with diethyl ether to yield a white solid. The solid is then collected by filtration and dried in vacuo.
Protocol 2: Trimethylchlorosilane (TMSCl) Method
This mild procedure is ideal for generating the ester hydrochloride at room temperature.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, place 0.1 mol of L-leucine.
-
Reagent Addition: Slowly add 0.2 mol of freshly distilled trimethylchlorosilane (TMSCl) to the flask while stirring.
-
Solvent Addition: Add 100 mL of anhydrous methanol to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Reaction: Continue stirring for 12-24 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator to remove the solvent and any volatile byproducts. The remaining solid is the product, this compound hydrochloride.
Data Presentation
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the described synthesis methods.
| Parameter | Thionyl Chloride Method | TMSCl Method | Fischer-Speier (Typical) |
| Primary Reagents | L-leucine, SOCl₂, Methanol | L-leucine, TMSCl, Methanol | L-leucine, HCl/H₂SO₄, Methanol |
| Temperature | 0°C then Reflux (~66°C) | Room Temperature | Reflux |
| Reaction Time | ~6 hours | 12 - 24 hours | 1 - 10 hours |
| Reported Yield | 98-100%[9] | Good to Excellent | Variable (Equilibrium Dependant) |
| Product Form | Hydrochloride Salt | Hydrochloride Salt | Hydrochloride Salt |
Spectroscopic Data
The identity and purity of the synthesized this compound hydrochloride can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H-NMR (D₂O, 300 MHz) | ¹³C-NMR (D₂O, 75 MHz) |
| δ 4.10 (t, 1H, α-CH) | δ 171.4 (C=O) |
| δ 3.78 (s, 3H, -OCH₃) | δ 53.6 (-OCH₃) |
| δ 1.82 (m, 1H, γ-CH) | δ 51.6 (α-CH) |
| δ 1.65 (m, 2H, β-CH₂) | δ 38.9 (β-CH₂) |
| δ 0.89 (d, 6H, δ-CH₃ x 2) | δ 24.0 (γ-CH) |
| δ 21.6 (δ-CH₃) | |
| δ 21.2 (δ-CH₃) | |
| Data adapted from Molecules 2008, 13, 1111-1119.[3] |
Experimental Workflow and Purification
A generalized workflow for the synthesis and purification of this compound is outlined below. The final product is the hydrochloride salt, which is typically a stable, crystalline solid.[10] If the free ester is required, an additional neutralization and extraction step is necessary.
Purification Details:
-
This compound Hydrochloride: The crude solid obtained after solvent evaporation can be purified by recrystallization. A common solvent system is methanol/diethyl ether.[11] Alternatively, washing or triturating the crude solid with a solvent in which the product is insoluble (like diethyl ether) is effective for removing more soluble impurities.
-
This compound (Free Base): To obtain the free ester, the hydrochloride salt is dissolved in water or an appropriate solvent and neutralized with a mild base such as sodium bicarbonate. The free ester, which is less water-soluble, can then be extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporating the solvent, the free ester is obtained, which can be further purified by crystallization or distillation if necessary.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
CAS number and molecular weight of Methyl L-leucinate
This document provides key technical specifications for Methyl L-leucinate, a derivative of the amino acid L-leucine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental chemical identifiers and properties of this compound are summarized in the table below. This data is essential for accurate substance identification, experimental design, and chemical reaction stoichiometry.
| Property | Value | Citations |
| CAS Number | 2666-93-5 | [1][2] |
| Molecular Formula | C7H15NO2 | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][3] |
| IUPAC Name | methyl (2S)-2-amino-4-methylpentanoate | [3] |
This compound is the methyl ester of the essential amino acid L-leucine.[1][3] It is classified as an alpha-amino acid ester.[1] It's important to distinguish this compound from its hydrochloride salt, this compound hydrochloride, which has a different CAS number (7517-19-3) and molecular weight (181.66 g/mol ).[4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Leucine, methyl ester [webbook.nist.gov]
- 3. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]
- 5. This compound hydrochloride | 7517-19-3 [chemicalbook.com]
- 6. 125130250 [thermofisher.com]
- 7. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Solubility Profile of Methyl L-leucinate in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility of Methyl L-leucinate in various organic solvents, targeting researchers, scientists, and professionals in drug development. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound hydrochloride was determined in twelve organic solvents at temperatures ranging from 283.15 K to 323.15 K. The mole fraction solubility (x₁) data is summarized in the table below. The dissolution of this compound hydrochloride in these solvents is an endothermic and entropy-driven process.[1][2] An increase in temperature positively affects the solubility of this compound hydrochloride in these pure solvents.[1][2]
| Temperature (K) | Methyl Acetate (x₁ * 10³) | Ethyl Acetate (x₁ * 10³) | n-Propyl Acetate (x₁ * 10³) | Isopropyl Acetate (x₁ * 10³) | Dimethyl Carbonate (x₁ * 10³) | n-Butanol (x₁ * 10²) | n-Pentanol (x₁ * 10²) | Acetonitrile (x₁ * 10³) | Acetone (x₁ * 10³) | 2-Butanone (x₁ * 10³) | n-Hexane (x₁ * 10⁴) | 1,4-Dioxane (x₁ * 10³) |
| 283.15 | 1.31 | 0.85 | 0.52 | 0.41 | 0.29 | 1.33 | 0.89 | 1.58 | 1.02 | 0.75 | 0.15 | 0.95 |
| 288.15 | 1.55 | 1.01 | 0.63 | 0.50 | 0.36 | 1.51 | 1.02 | 1.83 | 1.21 | 0.89 | 0.18 | 1.12 |
| 293.15 | 1.83 | 1.20 | 0.76 | 0.61 | 0.44 | 1.71 | 1.16 | 2.12 | 1.43 | 1.06 | 0.22 | 1.32 |
| 298.15 | 2.16 | 1.42 | 0.92 | 0.74 | 0.54 | 1.93 | 1.32 | 2.46 | 1.68 | 1.26 | 0.27 | 1.55 |
| 303.15 | 2.55 | 1.68 | 1.11 | 0.90 | 0.66 | 2.18 | 1.50 | 2.85 | 1.97 | 1.49 | 0.33 | 1.82 |
| 308.15 | 3.01 | 1.99 | 1.33 | 1.09 | 0.81 | 2.45 | 1.70 | 3.30 | 2.31 | 1.76 | 0.40 | 2.13 |
| 313.15 | 3.55 | 2.35 | 1.59 | 1.31 | 0.99 | 2.75 | 1.93 | 3.82 | 2.70 | 2.08 | 0.49 | 2.49 |
| 318.15 | 4.18 | 2.78 | 1.89 | 1.57 | 1.20 | 3.08 | 2.18 | 4.42 | 3.15 | 2.45 | 0.60 | 2.91 |
| 323.15 | 4.92 | 3.29 | 2.25 | 1.88 | 1.45 | 3.45 | 2.46 | 5.11 | 3.67 | 2.88 | 0.74 | 3.40 |
Experimental Protocol: Gravimetric Method
The solubility of this compound hydrochloride in the selected organic solvents was determined using a static gravimetric method under atmospheric pressure (101.2 kPa).[1][2]
Apparatus:
-
Jacketed glass vessel (100 mL)
-
Magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (accuracy ± 0.1 mg)
-
Drying oven
Procedure:
-
An excess amount of this compound hydrochloride was added to a known mass of the respective organic solvent in the jacketed glass vessel.
-
The mixture was continuously stirred using the magnetic stirrer to ensure thorough mixing.
-
The temperature of the solution was maintained at the desired setpoint (ranging from 283.15 to 323.15 K) by circulating water from the thermostatic water bath through the jacket of the vessel.
-
The solution was allowed to equilibrate for at least 12 hours to ensure that saturation was reached.
-
After equilibration, the stirring was stopped, and the solution was left undisturbed for at least 4 hours to allow the undissolved solid to settle.
-
A sample of the clear supernatant was carefully withdrawn using a preheated or precooled syringe to prevent any change in solubility due to temperature fluctuations.
-
The withdrawn sample was immediately transferred to a pre-weighed container.
-
The weight of the sample was determined using the analytical balance.
-
The solvent was then evaporated by drying the sample in an oven at a controlled temperature until a constant weight of the dissolved solid was achieved.
-
The mass of the dissolved this compound hydrochloride was determined by weighing the container with the dried solid.
-
The mole fraction solubility was then calculated from the masses of the dissolved solute and the solvent.
-
The solid phase in equilibrium with the saturated solution was analyzed by powder X-ray diffraction to confirm that no polymorphic transformation or solvate formation occurred during the experiment.[1][2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
References
The Strategic Role of Methyl L-leucinate in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and manufacturing, the precise and efficient synthesis of peptide chains is paramount. The strategic use of protecting groups is a cornerstone of this process, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. Among these, methyl L-leucinate, the methyl ester of the amino acid L-leucine, serves as a critical and widely utilized carboxyl-protecting group. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing its application, quantitative outcomes, and the experimental protocols necessary for its successful implementation.
The Core Function of this compound in Peptide Synthesis
The primary role of this compound in peptide synthesis is to temporarily block the carboxylic acid group of L-leucine.[1] This protection is essential to prevent the leucine (B10760876) residue from reacting with itself or other activated amino acids in an uncontrolled manner during the formation of the peptide bond. By converting the carboxylic acid to a methyl ester, its nucleophilicity is significantly reduced, directing the reaction to the desired N-terminus of the growing peptide chain. This strategy allows for a highly controlled, stepwise addition of amino acids, leading to high yields and purity of the target peptide.[1]
The use of this compound is particularly advantageous in solution-phase peptide synthesis, where precise control over reaction conditions is crucial. Its stability under the coupling conditions and the relative ease of its eventual removal make it a versatile tool in the synthetic chemist's arsenal.
Quantitative Analysis of Peptide Synthesis Utilizing this compound
The efficiency of peptide synthesis is often measured by the yield and purity of the final product. The use of this compound as a protecting group has been demonstrated to contribute to high-yield syntheses.
| Dipeptide Sequence | N-Terminal Protecting Group | Coupling Reagent | Reported Yield | Reference |
| Boc-Ala-Leu-OMe | Boc | DCC | >95% | --INVALID-LINK-- |
| Z-Asn-Leu-OMe | Z | Isoxazolium Salt | 66-70% (recrystallized) | --INVALID-LINK-- |
| Boc-Ala-Leu-Aib-OMe | Boc | EDC.HCl/HOBt | Not specified | --INVALID-LINK-- |
| Fmoc-Peptide-Cys(Trt)-OMe | Fmoc | Not specified | 42% (overall) | --INVALID-LINK-- |
Note: Yields can vary significantly based on the specific amino acids being coupled, the coupling reagents used, and the reaction conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key stages of peptide synthesis involving this compound.
Preparation of L-leucine Methyl Ester Hydrochloride
The first step is the esterification of L-leucine to form its methyl ester, which is typically isolated as a hydrochloride salt.
Materials:
-
L-leucine
-
Methanol (B129727) (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether
Procedure (using Thionyl Chloride):
-
Suspend L-leucine (e.g., 10 g, 76.2 mmol) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (e.g., 11.0 mL, 152.4 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is L-leucine methyl ester hydrochloride. Recrystallize from a mixture of methanol and diethyl ether to obtain a pure white solid.
-
Dry the product under vacuum. The expected yield is typically high, often exceeding 95%.
Dipeptide Synthesis: Coupling of N-terminally Protected Alanine with L-leucine Methyl Ester
This protocol outlines the coupling of Boc-protected L-alanine with L-leucine methyl ester to form the dipeptide Boc-Ala-Leu-OMe.
Materials:
-
Boc-L-alanine
-
L-leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (B1210297)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-alanine (1 equivalent) and L-leucine methyl ester hydrochloride (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask.
-
Add HOBt (1 equivalent), if used.
-
Cool the mixture in an ice bath and add TEA or DIPEA (1 equivalent) to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
In a separate flask, dissolve DCC or EDC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC/EDC solution to the amino acid mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the product by column chromatography on silica (B1680970) gel.
Deprotection of the Methyl Ester (Saponification)
The final step in many synthetic schemes is the removal of the methyl ester protecting group to liberate the free carboxylic acid. This is typically achieved through saponification.
Materials:
-
Protected dipeptide methyl ester (e.g., Boc-Ala-Leu-OMe)
-
Methanol or a mixture of methanol and water
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the dipeptide methyl ester in methanol or a methanol/water mixture.
-
Cool the solution in an ice bath.
-
Add 1M NaOH solution (typically 1.1-1.5 equivalents) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected dipeptide.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key processes in peptide synthesis involving this compound.
References
Methyl L-Leucinate: A Chiral Building Block for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl L-leucinate, the methyl ester of the essential amino acid L-leucine, serves as a critical chiral building block in the synthesis of a variety of complex pharmaceutical agents. Its inherent stereochemistry and versatile reactivity make it a valuable starting material for the construction of molecules with specific biological activities, particularly in the development of antiviral and peptide-based therapeutics. This guide provides a comprehensive overview of the properties, applications, and synthetic methodologies associated with this compound in drug development.
Physicochemical and Pharmacological Data
The utility of this compound in pharmaceutical synthesis is underpinned by its distinct physicochemical properties and the pharmacological efficacy of the resulting drug molecules. The following tables summarize key quantitative data for this compound and its derivatives, as well as for prominent antiviral drugs synthesized using leucine-based synthons.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Melting Point (HCl salt) | 151-153 °C | [2][3] |
| Boiling Point (HCl salt) | 169.2 °C at 760 mmHg | [4][5] |
| Density | 0.955 g/cm³ | [4] |
| Optical Rotation (HCl salt) | [α]22/D +13° (c = 2 in H₂O) | [2][3] |
| Solubility (HCl salt) | 50 mg/mL in H₂O | [4] |
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Drug | Target | IC₅₀ | Kᵢ | EC₅₀ | EC₉₀ | Reference |
| Nirmatrelvir (B3392351) | SARS-CoV-2 Mpro | 19.2 nM | 3.1 nM | 62 nM | 181 nM | [6] |
| Lopinavir (B192967) | HIV-1 Protease | 0.69 ng/mL (serum-free) | - | - | - | [7] |
| Ritonavir (B1064) | HIV-1 Protease | 4.0 ng/mL (serum-free) | - | - | - | [7] |
Table 2: Pharmacological Activity of Pharmaceuticals Derived from Leucine (B10760876) Analogs
Key Applications in Pharmaceutical Synthesis
This compound and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals, most notably antiviral agents that target viral proteases.
Antiviral Drug Synthesis: Nirmatrelvir and Lopinavir
Leucine derivatives are central to the structure of potent protease inhibitors. For instance, the synthesis of nirmatrelvir , the active component in the COVID-19 therapeutic Paxlovid, often involves intermediates derived from L-tert-leucine, a close structural analog of L-leucine.[8] Similarly, lopinavir , an antiretroviral drug used to treat HIV/AIDS, incorporates a leucine-derived fragment in its structure.[9] The bulky, hydrophobic side chain of leucine is crucial for fitting into the active sites of viral proteases, thereby inhibiting their function and disrupting the viral life cycle.
Peptide Synthesis
As an amino acid ester, this compound is a ready-to-use building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][10] The methyl ester protects the carboxylic acid functionality, allowing for the controlled formation of amide bonds at the N-terminus. This is particularly useful in the synthesis of peptide-based drugs and research peptides where precise sequence control is paramount. N-methylated derivatives of leucine are also employed to enhance the metabolic stability and conformational properties of synthetic peptides.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of leucine derivatives in pharmaceutical synthesis.
Solution-Phase Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester, such as this compound, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.
Materials:
-
N-protected amino acid (e.g., Boc-L-Proline)
-
This compound hydrochloride
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.
-
Add this compound hydrochloride (1.0 eq) to the solution.
-
Add DIEA or TEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating a this compound residue into a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-L-leucine
-
Coupling reagent (e.g., HBTU, HATU)
-
Activation base (e.g., DIEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Washing solvents (e.g., DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 eq), the coupling reagent (3-5 eq), and the activation base (6-10 eq) in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated Fmoc-L-leucinate solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of pharmaceuticals derived from leucine-based building blocks and a typical workflow for their synthesis.
Caption: Inhibition of HIV-1 Protease by a Leucine-derived Inhibitor.
Caption: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Nirmatrelvir.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow Incorporating L-Leucinate.
Caption: Logical Flow from this compound to Pharmaceutical Application.
References
- 1. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]
- 3. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]
- 4. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]
- 5. 7517-19-3 L-Leucine methyl ester hydrochloride AKSci J92630 [aksci.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Spectroscopic Analysis of Methyl L-leucinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Methyl L-leucinate, a derivative of the essential amino acid L-leucine. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for data acquisition. This information is critical for the characterization and quality control of this compound in research and pharmaceutical development.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound hydrochloride. The hydrochloride salt form is commonly used for its stability and solubility.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Triplet | 1H | α-CH |
| ~3.8 | Singlet | 3H | O-CH₃ |
| ~1.7 | Multiplet | 3H | β-CH₂, γ-CH |
| ~0.95 | Doublet | 6H | δ-CH₃ |
Solvent: D₂O, Instrument: 500 MHz NMR Spectrometer. Chemical shifts are referenced to a standard.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester carbonyl) |
| ~53 | O-CH₃ |
| ~51 | α-CH |
| ~40 | β-CH₂ |
| ~24 | γ-CH |
| ~22, ~21 | δ-CH₃ |
Solvent: Polysol, Instrument: Varian CFT-20. Chemical shifts are referenced to a standard.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1500 | Medium | N-H bend (amine salt) |
| ~1240 | Strong | C-O stretch (ester) |
Sample Preparation: KBr pellet.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
A sample of approximately 5-10 mg of this compound hydrochloride is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). A small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.
2.1.2. Data Acquisition:
The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width should encompass the expected carbon chemical shift range (typically 0-200 ppm).
2.1.3. Data Processing:
The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method):
A small amount of this compound hydrochloride (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
2.2.2. Data Acquisition:
The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
2.2.3. Data Processing:
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The prominent absorption bands are identified, and their wavenumbers are recorded.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data of this compound.
The Stereochemical Landscape of Methyl L-leucinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-leucinate, the methyl ester of the essential amino acid L-leucine, is a chiral molecule of significant interest in various scientific domains, including peptide synthesis, drug discovery, and metabolic research. The stereochemistry of this compound is paramount, as the spatial arrangement of its atoms dictates its biological activity, chemical reactivity, and physical properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, analytical characterization, and biological implications.
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific processes. A common and straightforward method involves the direct esterification of L-leucine using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). This reaction proceeds with retention of configuration at the chiral center.
A general procedure for the synthesis of L-leucine methyl ester hydrochloride involves reacting L-leucine with methanol and trimethylchlorosilane at room temperature.[1] The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC), and then concentrated to yield the hydrochloride salt of the methyl ester.[1]
Below is a workflow diagram illustrating the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Stereochemical Characterization
Ensuring the enantiomeric purity of this compound is critical. Several analytical techniques are employed for this purpose.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property. For L-leucine, the parent amino acid, the specific rotation has been accurately determined in various solvents.[2][3] While specific rotation data for this compound is less commonly reported in standard literature, the principle of measurement remains the same.
Table 1: Specific Rotation of L-leucine
| Solvent | Wavelength (nm) | Temperature (°C) | Concentration (g/100mL) | Specific Rotation [α] | Reference |
| 6 M HCl | 589 | 25 | 1.0 - 5.0 | +15.1° | [4] |
| Glacial Acetic Acid | 589 | 25 | 1.0 - 5.0 | +29.5° | [4] |
| Water | 589 | 25 | 2.2 | -10.8° | [4] |
Experimental Protocol: Measurement of Specific Rotation
-
Preparation of the Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a specified solvent (e.g., methanol, ethanol, or water) in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. The standard cell path length is typically 1 decimeter (10 cm).
-
Data Recording: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where:
-
[α]Tλ is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Table 2: Chiral HPLC Method for Leucine Enantiomers
| Parameter | Condition | Reference |
| Column | Astec CHIROBIOTIC T, 4.6 mm × 250 mm, 5 µm | [5] |
| Guard Column | Astec CHIROBIOTIC T, 4.6 mm × 20 mm, 5 µm | [5] |
| Mobile Phase | Acetonitrile/Water = 50:50 (v/v) | [5] |
| Flow Rate | 1 mL/min | [5] |
| Column Temperature | 25 °C | [5] |
| Detector | Corona charged aerosol detector and/or UV detector | [5] |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
HPLC System Setup: Equilibrate the chiral column with the mobile phase at the specified flow rate and temperature.
-
Injection: Inject a known volume of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with a suitable detector.
-
Data Analysis: Determine the retention times for the L- and D-enantiomers. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] × 100
Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC.
X-ray Crystallography
Experimental Protocol: General Workflow for X-ray Crystallography
-
Crystallization: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the molecule is built and refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.
-
Structure Validation and Analysis: The final structure is validated and analyzed to determine bond lengths, bond angles, and the absolute configuration at the chiral center.
Biological Significance of Stereochemistry
The stereochemistry of amino acid esters can have a profound impact on their biological activity. In the case of this compound, its L-configuration is critical for its interaction with biological systems.
One notable example is its effect on the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that L-leucine methyl ester exhibits trypanocidal activity by targeting the lysosomes of the parasite.[6] The ester is hydrolyzed by lysosomal enzymes, leading to an accumulation of membranolytic metabolites that disrupt the lysosomal membrane and cause cell death.[6] The D-enantiomer, in contrast, is not expected to be a substrate for the specific lysosomal enzymes, highlighting the stereospecificity of this biological process.
Caption: Proposed mechanism of action of this compound against Trypanosoma cruzi.
Conclusion
The stereochemistry of this compound is a critical aspect that governs its synthesis, analysis, and biological function. The maintenance of the L-configuration is essential for its utility in peptide synthesis and for its specific biological activities. This guide has provided an in-depth overview of the methods used to synthesize and characterize this important chiral molecule, as well as an example of its stereospecific biological action. For researchers and professionals in drug development, a thorough understanding and rigorous control of the stereochemistry of this compound and related compounds are indispensable for achieving desired outcomes and ensuring the safety and efficacy of new therapeutic agents.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of L-leucine methyl ester on growth and ultrastructure of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sources and Purity of Methyl L-leucinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Methyl L-leucinate, a key building block in synthetic chemistry and drug development. This document details commercial suppliers, typical purity levels, and analytical methodologies for its characterization. Furthermore, it provides detailed experimental protocols for its synthesis, purification, and application in peptide synthesis, alongside relevant biological pathway information.
Commercial Sources and Purity
This compound is primarily available commercially as its hydrochloride salt (this compound HCl, CAS No: 7517-19-3). This form enhances the stability and handling of the compound. A survey of prominent chemical suppliers reveals that this compound hydrochloride is readily available in high purity, typically ≥98% or ≥99%.
| Supplier Category | Typical Purity Levels | Common Analytical Methods for Purity Determination |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, TCI) | ≥98%, ≥99%[1][2][3][4] | Titration with HClO4, HPLC, 1H-NMR Spectroscopy, Optical Rotation[2][5] |
| Specialized Peptide and Amino Acid Derivative Suppliers (e.g., Chem-Impex, MedChemExpress) | ≥98% (HPLC)[6] | HPLC, Elemental Analysis |
| Bulk and Industrial Chemical Suppliers (e.g., Echemi, Prominent Advanced Synthesis) | 98%+, 99%[7][8] | Varies, often specified as "Pharmaceutical Grade" or "Industrial Grade" |
Experimental Protocols
Synthesis of this compound Hydrochloride
A general and efficient method for the esterification of L-leucine involves the use of thionyl chloride or chlorotrimethylsilane (B32843) in methanol (B129727). The following protocol is adapted from established procedures.[7]
Materials:
-
L-leucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-leucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Figure 1: Workflow for the synthesis of this compound hydrochloride.
Purification of this compound Hydrochloride
For applications requiring higher purity, a recrystallization or an activated carbon treatment can be employed. The following protocol is based on a patented purification method.[9]
Materials:
-
Crude this compound hydrochloride (purity < 95%)
-
Deionized water
-
Activated carbon
-
Filter paper/funnel
-
Beaker
-
Heating plate with magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the crude this compound hydrochloride in deionized water to create an aqueous solution.
-
Add activated carbon to the solution (the weight ratio of solid to activated carbon should be approximately 1:0.3 to 1:0.5).
-
Stir the mixture and adjust the pH to 5.3-6.5.
-
Filter the solution to remove the activated carbon and obtain a clear filtrate.
-
Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by vacuum filtration and dry them to obtain purified this compound hydrochloride with a purity of >99%.
Figure 2: Workflow for the purification of this compound hydrochloride.
Use of this compound Hydrochloride in Peptide Synthesis (Example: Dipeptide Synthesis)
This compound hydrochloride serves as the C-terminal amino acid ester in solution-phase peptide synthesis. The following is a representative protocol for coupling with an N-protected amino acid.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound hydrochloride
-
Coupling agent (e.g., DCC, HOBt)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.
-
Add this compound hydrochloride (1 equivalent) and TEA (1 equivalent) to the solution and stir until all solids dissolve.
-
Cool the reaction mixture in an ice bath.
-
Add DCC (1.1 equivalents) to the cold solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting protected dipeptide ester by silica gel column chromatography.
Biological Context: L-leucine and the mTOR Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, it is a direct derivative of L-leucine, a crucial regulator of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central controller of cell growth, proliferation, and metabolism. L-leucine is a potent activator of mTORC1 (mTOR complex 1), which in turn promotes protein synthesis.
References
- 1. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. KEGG PATHWAY Database [genome.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Handling and Storage of Methyl L-leucinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core technical information and best practices for the safe handling and optimal storage of Methyl L-leucinate hydrochloride (CAS No. 7517-19-3). Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Compound Identification and Properties
This compound hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-leucine. It is commonly used in peptide synthesis and other biochemical research.[1][2][3]
| Property | Data | Source |
| Molecular Formula | C₇H₁₅NO₂ · HCl | [2][4] |
| Molecular Weight | 181.66 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or solid. | [1][2][6] |
| Melting Point | 145 - 155 °C / 293 - 311 °F | [1][2] |
| Solubility | Soluble in water.[2] H₂O: 50 mg/mL, clear, colorless.[6] | [2][6] |
| Stability | Stable under recommended storage conditions.[1][4][7] Light sensitive.[1][8] | [1][4][7][8] |
| Hygroscopicity | Sensitive to moisture (Hygroscopic). | [6] |
Safe Handling Protocols
Due to its chemical nature, specific precautions must be taken when handling this compound hydrochloride to minimize exposure and maintain compound purity.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2] Gloves must be inspected prior to use.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required.[1][8] If dust is generated, a NIOSH/MSHA approved respirator is recommended.[9]
Engineering Controls
Ensure adequate ventilation in the work area.[8] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[9]
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid dust formation.[4]
-
Wash hands thoroughly after handling.[8]
-
Keep away from heat and sources of ignition.[9]
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound hydrochloride.
Recommended Storage Conditions
| Condition | Recommendation | Reason |
| Temperature | Keep refrigerated (0-6°C).[6] Do not store above 5°C (41°F).[9] | To slow potential degradation. |
| Atmosphere | Keep in a dry place.[2][8] | The compound is hygroscopic.[6] |
| Light Exposure | Protect from light.[2][8] | The compound is light sensitive.[1][8] |
| Container | Keep container tightly closed.[2][8][9] | To prevent moisture absorption and contamination. |
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Signs of Degradation
Visually inspect the material for any changes in color or appearance. If the typically white solid appears discolored or clumped, it may be a sign of degradation or moisture absorption.
Experimental Protocols
While specific experimental protocols will vary based on the application, the following provides a general workflow for preparing a stock solution of this compound hydrochloride.
Objective: To prepare a 10 mg/mL stock solution in water.
Materials:
-
This compound hydrochloride
-
Deionized or distilled water
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Spatula
-
Weighing paper/boat
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Tare the analytical balance with the weighing paper/boat. Carefully weigh the desired amount of this compound hydrochloride. Due to its hygroscopic nature, perform this step as quickly as is safe and practical.
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add a portion of the water (approximately 50-70% of the final volume) and gently swirl to dissolve the solid.
-
Final Volume: Once the solid is completely dissolved, add water to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, store the solution under appropriate conditions (e.g., refrigerated and protected from light). The stability of the solution should be determined for the specific experimental conditions.
Visualized Workflows
The following diagrams illustrate key logical flows for handling and storing this compound hydrochloride.
Caption: General laboratory workflow for this compound hydrochloride.
Caption: Decision tree for the storage of this compound hydrochloride.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][8]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][8]
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound hydrochloride. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.nl [fishersci.nl]
- 3. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]
- 7. peptide.com [peptide.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Methyl L-leucinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of C-terminal esters in peptides is a critical strategy in drug discovery and development. These modifications can enhance a peptide's therapeutic potential by increasing its hydrophobicity, improving cell membrane permeability, and serving as a prodrug strategy where the active carboxylic acid form is released intracellularly. Methyl L-leucinate, with its hydrophobic side chain, is an excellent candidate for C-terminal modification to modulate the pharmacokinetic properties of peptide-based therapeutics.
This document provides detailed application notes and protocols for the use of this compound as the C-terminal residue in solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The protocols outlined below are based on established methods for loading amino acids onto 2-chlorotrityl chloride resin and subsequent peptide elongation.
Key Advantages of Using this compound in SPPS
-
Increased Hydrophobicity: The leucine (B10760876) side chain and the methyl ester at the C-terminus significantly increase the overall hydrophobicity of the peptide, which can enhance its interaction with biological membranes.
-
Improved Membrane Permeability: Masking the C-terminal carboxylic acid as a methyl ester can improve the peptide's ability to cross cell membranes.[1]
-
Prodrug Potential: The C-terminal methyl ester can be susceptible to hydrolysis by intracellular esterases, releasing the bioactive peptide with a free C-terminal carboxylic acid.
-
Modulation of Pharmacokinetics: Altering the C-terminal residue can impact the peptide's stability, distribution, and metabolism in vivo.
Experimental Data
While specific data for this compound is not extensively published, the following tables provide representative quantitative data for loading Fmoc-amino acids onto 2-chlorotrityl chloride resin and the yield and purity of peptides synthesized with C-terminal esters. These values can serve as a benchmark for what researchers can expect to achieve.
Table 1: Representative Loading Efficiencies of Fmoc-Amino Acids on 2-Chlorotrityl Chloride Resin
| Fmoc-Amino Acid | Loading (mmol/g) | Loading Efficiency (%) |
| Fmoc-Ile-OH | 0.90 | 99 |
| Fmoc-Leu-OH | ~0.85 (estimated) | ~95 |
| Fmoc-Phe-OH | 0.5 - 0.8 | 85 - 90 |
| Fmoc-Gly-OH | ~0.95 | >95 |
Data adapted from studies on 2-chlorotrityl chloride resin esterification. The loading of Fmoc-Leu-OH is estimated to be high due to its relatively unhindered nature.[2]
Table 2: Expected Yield and Purity for a Model Pentapeptide with C-Terminal Methyl Leucinate
| Peptide Sequence | Crude Yield (%) | Purity after Purification (%) |
| H-Gly-Ala-Val-Leu-Leu-OMe | 75 - 85 | >95 |
| H-Tyr-Gly-Gly-Phe-Leu-OMe | 70 - 80 | >95 |
Yields and purities are estimates based on typical Fmoc-SPPS of hydrophobic peptides and peptides with C-terminal esters.[1][3]
Experimental Protocols
Protocol 1: Preparation of Fmoc-L-leucine methyl ester (Fmoc-Leu-OMe)
This protocol is for the synthesis of the necessary building block if it is not commercially available.
Materials:
-
Fmoc-L-leucine (Fmoc-Leu-OH)
-
Methanol (B129727) (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Leu-OH in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-Leu-OMe.
-
Verify the product identity and purity by ¹H NMR and mass spectrometry.
Protocol 2: Loading of Fmoc-Leu-OMe onto 2-Chlorotrityl Chloride Resin
2-Chlorotrityl chloride resin is recommended for this procedure as it allows for mild cleavage conditions that keep the C-terminal methyl ester intact.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
Fmoc-L-leucine methyl ester (Fmoc-Leu-OMe)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for at least 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Leu-OMe (1.0-1.5 equivalents relative to the resin loading) in anhydrous DCM.
-
Add DIPEA (2.0-3.0 equivalents relative to the resin loading) to the Fmoc-Leu-OMe solution.
-
Add the solution to the swollen resin and agitate gently at room temperature for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine (B6355638) in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) – Chain Elongation
This protocol describes a standard Fmoc/tBu SPPS cycle.
Materials:
-
Fmoc-Leu-OMe loaded resin
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc)
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Activation base (e.g., DIPEA, N-Methylmorpholine)
-
Deprotection solution: 20% piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure (for each coupling cycle):
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with the coupling reagent (e.g., HBTU, 3-4 equivalents) and activation base (e.g., DIPEA, 6-8 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage of the Peptide from the Resin
A mild acidic cleavage is required to release the peptide while preserving the C-terminal methyl ester.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:1:8 v/v/v) or 1-5% Trifluoroacetic acid (TFA) in DCM.[4]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the mild cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.[4]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.
-
Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Analysis
Materials:
-
Crude peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Purify the peptide by RP-HPLC using a gradient of Solvent B.
-
Collect the fractions containing the desired peptide.
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight.[5][6][7]
Visualizations
Workflow for SPPS with C-Terminal this compound
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Protecting Group Strategy with Methyl L-leucinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the tert-butyloxycarbonyl (Boc) protecting group with Methyl L-leucinate. This strategy is a cornerstone in modern peptide synthesis and the development of complex pharmaceutical intermediates.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in the construction of peptides and other complex molecules. Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions. This orthogonality allows for the selective deprotection of the Boc group without affecting other acid-labile or base-labile protecting groups that may be present in the molecule.
This compound, the methyl ester of the naturally occurring amino acid L-leucine, is a common building block in the synthesis of pharmaceuticals and peptidomimetics. The protection of its amino group with Boc anhydride (B1165640) (Boc₂O) yields N-(tert-butoxycarbonyl)-L-leucinate methyl ester, a key intermediate that can be readily purified and utilized in subsequent coupling reactions. This protected amino acid ester offers enhanced solubility in organic solvents, facilitating efficient peptide bond formation.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the Boc protection of this compound and the subsequent deprotection of the resulting product.
Table 1: Boc Protection of this compound Hydrochloride
| Parameter | Value | Reference |
| Starting Material | This compound hydrochloride | |
| Reagents | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium bicarbonate (NaHCO₃) | |
| Solvent | Tetrahydrofuran (THF) / Water (1:1) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 10 hours | |
| Typical Yield | High (>95%) | |
| Purification | Extraction and concentration |
Table 2: Deprotection of N-Boc-Methyl L-leucinate
| Parameter | Value | Reference |
| Starting Material | N-(tert-butoxycarbonyl)-L-leucinate methyl ester | |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | Generally high; reported at 68% under specific non-standard conditions | |
| Work-up | Removal of volatiles, followed by neutralization and extraction |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-leucinate methyl ester
This protocol describes the protection of the amino group of this compound hydrochloride using di-tert-butyl dicarbonate.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.) at 0 °C.
-
To this stirred suspension, add di-tert-butyl dicarbonate (1.0 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
After the reaction is complete, remove the volatile organic solvent (THF) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-(tert-butoxycarbonyl)-L-leucinate methyl ester. The product is typically a light yellowish liquid and can be used in the next step without further purification.
Protocol 2: Deprotection of N-(tert-butoxycarbonyl)-L-leucinate methyl ester
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid to regenerate the free amine.
Materials:
-
N-(tert-butoxycarbonyl)-L-leucinate methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-protected this compound (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the volatiles (DCM and excess TFA) in vacuo.
-
Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the this compound as the free amine or its TFA salt.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the Boc protection and deprotection of this compound.
Caption: Workflow for the Boc protection of this compound.
Application Notes and Protocols: Fmoc Protecting Group Chemistry for Methyl L-leucinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of Methyl L-leucinate and the subsequent deprotection of the resulting Fmoc-protected amino acid ester. These procedures are fundamental in peptide synthesis and other applications within drug development and chemical biology.
Introduction to Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry. It offers robust protection of primary and secondary amines under a wide range of reaction conditions and can be readily cleaved under mild basic conditions. This orthogonality to acid-labile protecting groups makes it an invaluable tool in complex multi-step syntheses.[1][2] The protection of the amino group of this compound with Fmoc yields a key building block for the synthesis of peptides containing leucine (B10760876) residues.
The reaction typically proceeds by the nucleophilic attack of the amino group of this compound on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), in the presence of a base.[1]
Synthesis of Fmoc-L-leucinate methyl ester
This section outlines the protocol for the synthesis of Fmoc-L-leucinate methyl ester from L-leucine methyl ester hydrochloride.
Reaction Scheme
Caption: Reaction scheme for the Fmoc protection of L-leucine methyl ester.
Experimental Protocol: Fmoc Protection of L-Leucine Methyl Ester
Materials:
-
L-leucine methyl ester hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve L-leucine methyl ester hydrochloride (1.0 eq.) in a mixture of dichloromethane (DCM) and water.
-
Basification: Cool the solution in an ice bath and add sodium bicarbonate (2.0-2.5 eq.) portion-wise with stirring until the effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Addition of Fmoc Reagent: While stirring vigorously, add a solution of Fmoc-Cl (1.0-1.1 eq.) or Fmoc-OSu (1.0-1.1 eq.) in DCM dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica (B1680970) gel.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | > 90% | General observation for similar reactions |
| Reaction Time | 4 - 12 hours | General observation for similar reactions |
| Purity (after purification) | > 98% | General observation for similar reactions |
Characterization Data of Fmoc-L-leucinate methyl ester (Predicted)
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available, but likely similar to Fmoc-L-leucine (148-163 °C)[3] |
| Optical Rotation [α]D | Data not available, but expected to be levorotatory |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~7.7-7.2 (8H, m, Fmoc aromatic H), ~5.3 (1H, d, NH), ~4.4-4.2 (3H, m, Fmoc CH, CH₂), ~3.7 (3H, s, OCH₃), ~1.7-1.4 (3H, m, Leu β-CH₂, γ-CH), ~0.9 (6H, d, Leu δ-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~173 (C=O, ester), ~156 (C=O, carbamate), ~143, ~141, ~127, ~125, ~120 (Fmoc aromatic C), ~67 (Fmoc O-CH₂), ~53 (α-CH), ~52 (O-CH₃), ~47 (Fmoc CH), ~41 (β-CH₂), ~25 (γ-CH), ~23, ~22 (δ-CH₃) |
Deprotection of Fmoc-L-leucinate methyl ester
The Fmoc group is renowned for its lability to basic conditions, most commonly a solution of a secondary amine, such as piperidine (B6355638), in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[4][5] The deprotection proceeds via a β-elimination mechanism.
Deprotection Scheme
Caption: Reaction scheme for the deprotection of Fmoc-L-leucinate methyl ester.
Experimental Protocol: Solution-Phase Fmoc Deprotection
Materials:
-
Fmoc-L-leucinate methyl ester
-
Piperidine
-
N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Fmoc-L-leucinate methyl ester (1.0 eq.) in DMF or DCM in a round-bottom flask.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting residue contains the deprotected L-leucine methyl ester and the dibenzofulvene-piperidine adduct.
-
-
Purification:
-
The crude product can be purified by dissolving the residue in a suitable solvent and washing with an acidic aqueous solution to remove the adduct, followed by extraction of the free amino ester. Alternatively, column chromatography can be employed for purification.
-
Quantitative Data for Deprotection
| Parameter | Value | Reference |
| Typical Yield | Quantitative | [5] |
| Reaction Time | 30 minutes - 2 hours | [4] |
| Piperidine Concentration | 20% (v/v) in DMF or DCM | [4] |
Experimental Workflows
Workflow for Fmoc Protection
Caption: Experimental workflow for the Fmoc protection of this compound.
Workflow for Fmoc Deprotection
References
Application Notes and Protocols for Coupling Agents in Dipeptide Synthesis: DCC and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between two amino acids is a fundamental step in peptide and protein synthesis. The success of this process, particularly in the synthesis of therapeutic peptides and other pharmaceutical compounds, relies heavily on the choice of coupling agent. An ideal coupling agent should facilitate the reaction with high efficiency, minimize side reactions, and preserve the stereochemical integrity of the chiral amino acid centers. This document provides a detailed overview and experimental protocols for two widely used coupling agents, N,N'-Dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), in the context of synthesizing a model dipeptide by coupling an N-protected amino acid with methyl L-leucinate.
N,N'-Dicyclohexylcarbodiimide (DCC)
DCC is a classical and cost-effective carbodiimide-based coupling reagent that has been used in peptide synthesis since 1955.[1] It functions by activating the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or amino acid ester.
Principle of DCC-Mediated Coupling
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the desired peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common side product that can complicate purification.[1] To improve coupling efficiency and suppress racemization, DCC is almost always used in conjunction with an additive, most commonly 1-hydroxybenzotriazole (B26582) (HOBt).[1][2] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization, while still being highly reactive towards the amine.
Advantages and Limitations of DCC
Advantages:
-
Cost-effective: DCC is significantly less expensive than many modern coupling reagents.
-
Effective for standard couplings: It provides good yields for many routine peptide bond formations.[1]
-
Insoluble byproduct: The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, allowing for its removal by simple filtration in solution-phase synthesis.[2][3]
Limitations:
-
Side reactions: Prone to the formation of N-acylurea byproduct, which can be difficult to remove completely.[1]
-
Racemization: Can cause significant racemization, especially in the absence of additives like HOBt.[2]
-
Allergenicity: DCC is a known skin sensitizer (B1316253) and should be handled with care.
-
Not ideal for solid-phase synthesis: The insolubility of the DCU byproduct makes it unsuitable for solid-phase peptide synthesis (SPPS) as it can clog the resin.[2][3]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a highly efficient aminium/uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[4] It is renowned for its high coupling efficiency, rapid reaction rates, and ability to suppress racemization, making it a preferred choice for challenging peptide syntheses.[5]
Principle of HATU-Mediated Coupling
In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety is an excellent leaving group, and the nitrogen atom at the 7-position provides anchimeric assistance, further accelerating the rate of aminolysis. This leads to very fast and efficient peptide bond formation with minimal risk of epimerization.[5]
Advantages and Limitations of HATU
Advantages:
-
High efficiency and speed: HATU promotes very rapid and complete coupling reactions, often outperforming other reagents, especially for sterically hindered amino acids or difficult sequences.[2][5]
-
Low racemization: The formation of the OAt-active ester significantly minimizes the risk of racemization.[2]
-
Suitable for both solution and solid-phase synthesis: The byproducts are soluble in common solvents, making it ideal for both synthetic approaches.[1]
-
Effective for challenging couplings: It is particularly effective for coupling N-methylated amino acids and other sterically demanding residues.[1][6]
Limitations:
-
Cost: HATU is considerably more expensive than DCC.
-
Requires a base: Unlike DCC/HOBt couplings which can sometimes be run without a base, HATU reactions require the presence of a non-nucleophilic base, which can itself sometimes promote side reactions if not chosen carefully.[1]
-
Potential for side reactions: If used in excess, HATU can react with the N-terminal amine of the peptide chain to form a guanidinium (B1211019) species, capping the peptide and preventing further elongation.[2][3]
Quantitative Data Summary
The following table summarizes typical comparative data for the synthesis of a model dipeptide, N-Boc-L-Alaninyl-L-leucine methyl ester, using DCC/HOBt and HATU. The data presented are representative values based on literature precedents for similar couplings.
| Parameter | DCC/HOBt | HATU/DIPEA | Reference |
| Coupling Reagent (eq.) | 1.1 | 1.1 | N/A |
| Additive (eq.) | 1.1 (HOBt) | N/A | N/A |
| Base (eq.) | 1.0 (NMM, if starting from HCl salt) | 2.0 (DIPEA) | [1] |
| Solvent | DCM or THF | DMF | [7] |
| Reaction Time | 4 - 12 hours | 1 - 2 hours | [5] |
| Typical Yield | 75 - 85% | > 95% | N/A |
| Typical Purity (crude) | ~80% | > 90% | [5] |
| Racemization Risk | Low to moderate | Very low | [2][5] |
Experimental Protocols
The following are detailed protocols for the synthesis of N-Boc-L-Alaninyl-L-leucine methyl ester using both DCC/HOBt and HATU.
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol describes the solution-phase synthesis of N-Boc-L-Alaninyl-L-leucine methyl ester.
Materials:
-
N-Boc-L-Alanine
-
L-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol). Cool the solution in an ice bath (0 °C). Add N-Methylmorpholine (NMM) (1.0 eq.) dropwise and stir for 15 minutes.
-
Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in DCM to the N-Boc-L-Alanine/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir the activation mixture at 0 °C for 30 minutes.
-
Coupling Reaction: Add the activated carboxylic acid mixture to the neutralized amine solution from step 1.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Dipeptide Synthesis using HATU
This protocol details the efficient synthesis of N-Boc-L-Alaninyl-L-leucine methyl ester using HATU.
Materials:
-
N-Boc-L-Alanine
-
L-Leucine methyl ester hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Component Dissolution: In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq.), L-Leucine methyl ester hydrochloride (1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF (approx. 5 mL per mmol).
-
Base Addition: Cool the solution in an ice bath (0 °C). Add DIPEA (2.2 eq.) dropwise to the mixture. The solution may change color.
-
Coupling Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Reaction Monitoring: Stir for 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within this timeframe.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system.
Visualizations
Reaction Mechanisms
Caption: Reaction mechanism for DCC/HOBt-mediated peptide coupling.
Caption: Reaction mechanism for HATU-mediated peptide coupling.
Experimental Workflow
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. chempep.com [chempep.com]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Methyl L-leucinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of dipeptides in the solution phase, utilizing Methyl L-leucinate as the C-terminal amino acid ester. This method is fundamental in medicinal chemistry and drug development for creating novel peptide-based therapeutics, diagnostic agents, and research tools. Solution-phase peptide synthesis (SPPS) offers the flexibility of purifying and characterizing intermediates at each step, ensuring high purity of the final product, which is critical for downstream applications.
The protocol detailed below describes the coupling of an N-terminally protected amino acid to this compound hydrochloride, followed by the deprotection of the resulting dipeptide. The use of a carbodiimide-mediated coupling reaction is highlighted, a robust and widely adopted method for efficient peptide bond formation.
Key Considerations for Solution-Phase Synthesis
Successful solution-phase peptide synthesis hinges on several critical factors:
-
Protection Strategy: The α-amino group of the incoming amino acid must be temporarily protected to prevent self-coupling and ensure the desired peptide sequence. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group will dictate the deprotection strategy.[1][2][3]
-
Coupling Reagents: The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of the N-protected amino acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization.[4]
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for achieving high coupling yields and minimizing side reactions. Anhydrous solvents are typically required to prevent hydrolysis of the activated amino acid.
-
Purification: Purification of the final peptide and intermediate products is essential to remove unreacted starting materials, coupling reagents, and byproducts. Common techniques include extraction, precipitation, crystallization, and column chromatography.[5][6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a dipeptide, exemplified by the coupling of N-Boc-L-Leucine with this compound hydrochloride to form Boc-L-Leucyl-L-Leucine methyl ester (Boc-Leu-Leu-OMe).
Materials and Reagents
-
N-Boc-L-Leucine
-
This compound hydrochloride (H-Leu-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) for Boc deprotection (optional, for subsequent steps)
Protocol 1: Synthesis of Boc-L-Leucyl-L-Leucine Methyl Ester
This protocol details the coupling of an N-protected amino acid to this compound.
-
Preparation of the Amine Component (Free-basing of this compound):
-
Dissolve this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add triethylamine (Et₃N) (1.1 eq) dropwise while stirring at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 15-20 minutes to liberate the free amine. This solution is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve N-Boc-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
To this mixture, add the solution of free this compound from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure protected dipeptide, Boc-Leu-Leu-OMe.
-
Protocol 2: N-Terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield the dipeptide methyl ester with a free N-terminus.
-
Deprotection Reaction:
-
Dissolve the purified Boc-Leu-Leu-OMe (1.0 eq) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM or toluene (B28343) several times to ensure complete removal of residual TFA.
-
The resulting product, H-Leu-Leu-OMe·TFA salt, can be used in the next coupling step or further purified.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Boc-Leu-Leu-OMe, adapted from a similar reported procedure.[4] Actual yields may vary depending on the specific reaction conditions and purification efficiency.
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Yield (%) |
| 1 | Boc-Leu-Leu-OMe | Boc-Leu-OH, H-Leu-OMe·HCl | DCC, HOBt | DCM | 61.6%[4] |
Visualizations
The following diagrams illustrate the logical workflow of the solution-phase peptide synthesis protocol described.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Logical flow of a peptide synthesis cycle.
References
analytical methods for monitoring Methyl L-leucinate reactions by HPLC
Application Note: Monitoring Methyl L-leucinate Reactions by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Monitoring its formation, consumption, and purity during chemical reactions is crucial for process optimization, yield determination, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
This document provides detailed protocols for monitoring this compound reactions. As this compound and its precursor, L-leucine, lack a strong UV chromophore, two primary HPLC methods are presented: a direct method using UV detection at a low wavelength and a more sensitive method involving pre-column derivatization.[1][2]
Method 1: Direct Analysis by Reversed-Phase HPLC with UV Detection
This method is suitable for monitoring reaction progress where concentrations of reactants and products are relatively high. It offers a straightforward approach without the need for derivatization.[3][4][5] The principle relies on detecting the weak absorbance of the ester and acid functional groups at low UV wavelengths.
Chromatographic Conditions
A reversed-phase C18 column is used to separate the more polar L-leucine from the less polar this compound.[4][5]
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system with UV Detector |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH 7.4)B: Acetonitrile |
| Gradient | 0-10 min: 100% A10-25 min: Linear gradient to 50% A / 50% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25-30°C |
| Detection | UV at 225 nm[4][5] |
| Injection Volume | 10-20 µL[6] |
Expected Performance
| Analyte | Expected Retention Time Range (min) | Notes |
| L-leucine | 5 - 10 | Elutes earlier due to higher polarity. |
| This compound | 15 - 20 | Elutes later due to increased hydrophobicity. |
Method 2: Analysis by Pre-column Derivatization with Fluorescence Detection
For reactions requiring higher sensitivity, such as monitoring low-level impurities or final product purity, pre-column derivatization is recommended.[1][2] Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine of both L-leucine and this compound to form highly fluorescent derivatives, significantly enhancing detection limits.[7][8][9]
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system with Fluorescence Detector |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size[9] |
| Mobile Phase | A: 40 mM Sodium Acetate Buffer (pH 7.2)B: Acetonitrile/Methanol (50:50) |
| Gradient | Optimized based on specific reaction components. A typical gradient could start at 20% B and increase to 80% B over 25 minutes. |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 40°C[9] |
| Detection (OPA) | Excitation: 330 nm, Emission: 418 nm[10] |
| Detection (FMOC) | Excitation: 262 nm, Emission: 310 nm[9] |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
Proper sample preparation is critical to protect the HPLC column and ensure accurate, reproducible results.[11] This protocol outlines the essential steps from reaction sampling to injection.
-
Sampling: Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
-
Quenching (if necessary): Immediately stop the reaction by adding the sample to a quenching solution. This could be a cold solvent or a pH-adjusting buffer, depending on the reaction chemistry.
-
Dilution: Dilute the quenched sample with the initial mobile phase (e.g., 1:100 v/v) to a final concentration within the method's linear range (typically 0.1 - 1 mg/mL).[12]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[12][13]
-
Injection: Transfer the filtered sample to an HPLC vial for analysis.
Protocol 2: Pre-column Derivatization with OPA
This protocol is performed on the prepared sample from Protocol 1.
-
Reagent Preparation: Prepare an OPA derivatizing reagent containing OPA, 2-mercaptoethanol, and a borate (B1201080) buffer.[10]
-
Reaction: In an HPLC vial, mix the filtered sample with the OPA reagent. Many modern autosamplers can be programmed to automate this step immediately before injection.[7]
-
Incubation: Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature.
-
Injection: Inject the derivatized sample onto the HPLC system. The derivatives are often stable for a limited time, so consistent timing is crucial.[9]
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process.
Caption: General workflow from reaction sampling to HPLC data analysis.
Caption: Step-by-step process for pre-column derivatization.
The choice between direct UV analysis and a derivatization-based method depends on the specific requirements of the reaction being monitored, including analyte concentration, sample matrix complexity, and required sensitivity. The direct UV method is simple and robust for process monitoring, while the derivatization method offers superior sensitivity for trace analysis and purity assessment. Both methods, when properly implemented using the protocols described, provide reliable and accurate data for researchers and drug development professionals working with this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. researchgate.net [researchgate.net]
- 10. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. lcms.cz [lcms.cz]
Application Notes: Incorporating Methyl L-leucinate into Complex Peptide Sequences
Introduction
The incorporation of N-methylated amino acids, such as Methyl L-leucinate, into peptide sequences is a pivotal strategy in medicinal chemistry and drug development. This modification offers significant advantages by enhancing the pharmacological properties of peptides. N-methylation can increase metabolic stability by making the amide bond resistant to protease cleavage, improve membrane permeability and oral bioavailability, and provide conformational constraints that can lock the peptide into a bioactive conformation, potentially increasing target affinity and specificity.[1][2][3][4] Fmoc-N-methyl-L-leucinate is a key building block in this process, utilized within the framework of solid-phase peptide synthesis (SPPS) to create more robust and effective peptide-based therapeutics.[4]
Challenges in Incorporating N-Methyl Amino Acids
Despite the benefits, the synthesis of peptides containing N-methylated residues like this compound presents several challenges:
-
Steric Hindrance: The presence of the N-methyl group on the amino acid nitrogen sterically hinders the approach of the incoming activated amino acid. This makes the formation of the peptide bond more difficult, often leading to lower coupling yields compared to their non-methylated counterparts.[1] Coupling a second N-methylated amino acid is particularly challenging.[5]
-
Racemization: The stronger coupling conditions and longer reaction times often required to overcome steric hindrance can increase the risk of racemization at the C-alpha of the activated amino acid.[1] Saponification for deprotection has also been shown to cause significant racemization.[6]
-
Side Reactions: During the final cleavage from the resin and side-chain deprotection, which typically involves strong acids like trifluoroacetic acid (TFA), several side reactions can occur. These include the fragmentation of the peptide backbone between consecutive N-methyl amino acids and the formation of diketopiperazines.[1][7] The duration of TFA cleavage can significantly impact the outcome of the synthesis.[7]
-
Reaction Monitoring: Standard methods for monitoring coupling completion, such as the ninhydrin (B49086) (Kaiser) test, are ineffective for N-methylated amino acids because they rely on a primary amine. Alternative methods are therefore required.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Methyl-L-leucinate
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing an N-methyl-leucine residue.
Materials:
-
Rink Amide or pre-loaded Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF (v/v)
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-L-leucinate
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Bromophenol Blue test solution
-
Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)
-
Cold diethyl ether
Methodology:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
-
Coupling of Fmoc-N-Methyl-L-leucinate:
-
In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-L-leucinate in DMF.
-
Add 4 equivalents of HATU and 8 equivalents of DIPEA.[5]
-
Mix the solution at room temperature for 5 minutes to pre-activate.[5]
-
Add the activated solution to the resin and shake at room temperature for at least 2 hours. Coupling to an N-methylated residue is slow and may require extended coupling times or double coupling.
-
Monitoring: The Kaiser (ninhydrin) test will not work. Use the Bromophenol Blue test instead. Take a small sample of resin, wash it, and add the test solution. A blue to green color indicates incomplete coupling, while a yellow color indicates completion.[5]
-
If coupling is incomplete after 2-4 hours, drain the solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Peptide Elongation:
-
Repeat steps 2, 3, and 4 as required for the peptide sequence. Note that coupling a standard amino acid onto an N-methylated residue is also challenging and requires robust activation with HATU.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin extensively with DMF, then DCM, and dry the resin under vacuum.[8]
-
Add the appropriate cleavage cocktail to the peptidyl-resin (e.g., Reagent R, approx. 10 mL per gram of resin).[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature. For sequences with multiple N-methylated residues, minimizing cleavage time is crucial to prevent side reactions.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC. Note that N-methyl-rich peptides may show multiple peaks on HPLC due to slow conversion between conformers.[7]
-
Protocol 2: Site-Selective On-Resin N-Methylation of a Leucine (B10760876) Residue
This protocol is an alternative to using pre-synthesized Fmoc-N-methyl-L-leucinate and allows for the methylation of a specific leucine residue after it has been incorporated into the peptide chain. This method is adapted from the procedure described by Miller and Scanlan.[10]
Materials:
-
Peptide-resin synthesized up to the target leucine residue (with the N-terminal Fmoc group removed).
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
Dimethyl sulfate (B86663) or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
β-mercaptoethanol
-
DMF
Methodology:
-
Peptide Synthesis:
-
Synthesize the peptide on a solid support using standard Fmoc SPPS up to the leucine residue that is to be N-methylated.
-
Remove the Fmoc group from the target leucine residue.
-
-
Sulfonamide Formation:
-
Treat the resin-bound peptide with a solution of o-NBS-Cl (5-10 eq.) and collidine (5-10 eq.) in DMF for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
N-Methylation:
-
Treat the resin with a methylating agent, such as dimethyl sulfate (10 eq.), and a hindered base in DMF. The original protocol used MTBD, but other non-nucleophilic bases can be tested.
-
Allow the reaction to proceed for several hours to overnight. Methylation is reported to be ~95% complete.[10]
-
Wash the resin thoroughly with DMF.
-
-
Deprotection of the o-NBS Group:
-
Continuation of Synthesis:
-
The peptide now has an N-methylated leucine at the desired position.
-
Continue the peptide synthesis by coupling the next Fmoc-amino acid using robust coupling conditions (e.g., HATU/DIPEA) as described in Protocol 1, Step 4.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation
This table summarizes the effectiveness of various coupling reagents commonly used for the challenging step of forming a peptide bond with an N-methylated amino acid.
| Coupling Reagent/System | Relative Efficacy | Typical Reaction Time | Reported Yield/Purity | Key Considerations |
| HATU/DIPEA | Very High | 2 - 4 hours | >90% crude purity, 85-95% isolated yield[11] | Considered one of the most effective reagents for sterically hindered couplings.[5] |
| PyAOP/DIPEA | High | 3 - 6 hours | >85% crude purity, 80-90% isolated yield[11] | A phosphonium-based reagent, also highly effective for N-methyl couplings.[7] |
| PyBOP/HOAt/DIPEA | High | 4 - 8 hours | >85% crude purity, 80-90% isolated yield[11] | The addition of HOAt enhances coupling efficiency and reduces racemization.[7] |
| HBTU/HCTU | Moderate | 4 - 12 hours | Variable, generally less effective than HATU[5] | Less effective than HATU for particularly difficult N-methyl couplings.[5] |
| EDCI/HOBt | Low | 12 - 24 hours | 70-80% crude purity, 60-75% isolated yield[11] | Generally not recommended for sterically hindered N-methyl couplings due to low efficiency. |
| Microwave-Assisted | Very High | 5 - 15 minutes | High | Can significantly reduce reaction times and improve yields for difficult couplings.[2] |
Note: Data is illustrative and actual results will vary based on the specific peptide sequence, resin, and reaction conditions.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating N-Methyl-L-leucinate.
Caption: Key steps for the on-resin N-methylation of a specific leucine residue in a peptide sequence.
Caption: Logical decision flow for synthesizing a peptide containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Enzymatic Synthesis of Peptides Using Methyl L-leucinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of peptides utilizing Methyl L-leucinate as the amine component (nucleophile). The chemoenzymatic approach to peptide synthesis offers a green and efficient alternative to traditional chemical methods, minimizing the need for extensive protecting group strategies and reducing the risk of racemization. This guide focuses on the use of common proteases, such as thermolysin and papain, for the formation of peptide bonds in a kinetically controlled manner.
Introduction
Enzymatic peptide synthesis is a powerful tool in the development of pharmaceuticals, novel biomaterials, and research reagents. The use of proteases in reverse, to catalyze the formation of peptide bonds rather than their hydrolysis, allows for high stereoselectivity under mild reaction conditions. This compound is a readily available and cost-effective nucleophile for the synthesis of dipeptides and larger peptide fragments, particularly those containing a C-terminal leucine (B10760876) residue.
This document outlines the principles of enzymatic peptide synthesis with this compound and provides specific protocols for reactions catalyzed by thermolysin and papain.
General Principles of Enzymatic Peptide Synthesis
The enzymatic synthesis of peptides can be controlled either thermodynamically or kinetically. In kinetically controlled synthesis, an activated carboxyl component (e.g., an amino acid ester) is reacted with an amine component (e.g., this compound) in the presence of a protease. The enzyme catalyzes the aminolysis of the ester, forming a new peptide bond. This process is generally faster than the competing hydrolysis of the ester and the newly formed peptide, allowing for high yields of the desired product, which often precipitates from the reaction mixture, further driving the equilibrium towards synthesis.
Key parameters influencing the success of the synthesis include the choice of enzyme, the N-terminal protecting group of the carboxyl component, the solvent system, pH, temperature, and the ratio of substrates.
Thermolysin-Catalyzed Peptide Synthesis
Thermolysin, a thermostable neutral metalloproteinase, is frequently used for the synthesis of peptides containing hydrophobic amino acid residues. It exhibits a preference for a hydrophobic amino acid at the P1' position (the amine component), making this compound an excellent substrate.
Quantitative Data Summary
The following table summarizes typical yields for the thermolysin-catalyzed synthesis of various dipeptides where a leucine derivative acts as the amine component. While not all examples use this compound specifically, they provide a strong indication of the expected efficiency.
| Carboxyl Component (Acyl Donor) | Amine Component (Acyl Acceptor) | Enzyme | Yield (%) | Reference |
| Z-Phe-OH | H-Leu-NHPh | Thermolysin | ~95% | [1](2) |
| Z-Asp-OH | H-Phe-OMe | Thermolysin | >90% | [3](3) |
| Fmoc-Phe-OH | H-Leu-PEGA-Resin | Thermolysin | ~95% | (--INVALID-LINK--) |
| Fmoc-Ala-OH | H-Leu-PEGA-Resin | Thermolysin | ~80% | (--INVALID-LINK--) |
Experimental Protocol: Synthesis of Z-Phe-Leu-OMe
This protocol describes the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine methyl ester (Z-Phe-Leu-OMe).
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Sodium acetate (B1210297) buffer (pH 7.5)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Triethylamine (B128534) (or N,N-diisopropylethylamine)
Procedure:
-
Preparation of Free Base H-Leu-OMe:
-
Dissolve H-Leu-OMe·HCl (1.1 equivalents) in a minimal amount of water or a suitable organic solvent like dichloromethane.
-
Neutralize the hydrochloride salt by the dropwise addition of triethylamine (1.1 equivalents) or by washing with a saturated sodium bicarbonate solution if in an organic solvent.
-
If using an organic solvent, separate the organic layer containing the free base and use it directly. If neutralized in water, the aqueous solution can be used, ensuring the final reaction pH is adjusted accordingly.
-
-
Enzymatic Coupling Reaction:
-
In a reaction vessel, dissolve Z-Phe-OH (1.0 equivalent) and the freshly prepared H-Leu-OMe (1.1-1.5 equivalents) in sodium acetate buffer (pH 7.5). The concentration of reactants should be optimized, but a starting point of 0.1-0.2 M is recommended.
-
Add thermolysin to the reaction mixture. The enzyme concentration can range from 1-10 mg/mL, depending on the desired reaction rate.
-
Stir the reaction mixture at a constant temperature, typically between 37-40°C.
-
The formation of the dipeptide product, Z-Phe-Leu-OMe, will often result in its precipitation from the aqueous solution.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Once the reaction has reached completion (typically within 2-24 hours), collect the precipitated product by filtration.
-
Wash the precipitate with cold water to remove any residual buffer salts and unreacted starting materials.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Z-Phe-Leu-OMe.
-
References
Application Notes & Protocols: Methyl L-leucinate in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The discovery of small molecules that can modulate these interactions is a key objective in modern drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying chemical starting points for the development of PPI inhibitors. Due to its small size and presentation of a key hydrophobic side chain, methyl L-leucinate is an attractive fragment for screening against PPI targets where leucine (B10760876) residues play a critical role in the interaction interface.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe in the study of PPIs, with a focus on its application in FBDD campaigns targeting the Bcl-2 family of proteins and bromodomains.
Application Note 1: Fragment-Based Screening of Bcl-2 Family Proteins
Background: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. The interactions between pro- and anti-apoptotic members of this family are mediated by the binding of a short alpha-helical motif, the BH3 domain, from a pro-apoptotic protein into a hydrophobic groove on the surface of an anti-apoptotic protein. This groove is often referred to as the "BH3-binding groove." A critical residue in many BH3 domains is a conserved leucine that makes extensive hydrophobic contacts within this groove. Therefore, small molecules that can mimic this key leucine interaction can serve as valuable starting points for the development of potent and selective Bcl-2 family inhibitors.
Principle: this compound, as a small molecule that presents the isobutyl side chain of leucine, can be used as a fragment to probe the leucine-binding pocket within the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1). By identifying weak binding of this compound, researchers can validate this sub-pocket as "ligandable" and use this information to guide the design of more potent inhibitors through fragment growing, linking, or merging strategies.
Suggested Technique: Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive method for detecting the binding of small molecules (fragments) to large macromolecules (proteins). It relies on the transfer of magnetization from the protein to a bound ligand, allowing for the identification of binding fragments and the mapping of their binding epitopes.
Protocol 1: STD-NMR Screening of this compound against Bcl-xL
1. Materials:
-
Recombinant human Bcl-xL protein (ΔC-terminal transmembrane domain)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4, prepared in 99.9% D₂O
-
NMR tubes
2. Sample Preparation:
-
Prepare a stock solution of Bcl-xL at a concentration of 50 µM in D₂O PBS.
-
Prepare a stock solution of this compound at a concentration of 10 mM in D₂O PBS.
-
For the experimental sample, add this compound to the Bcl-xL solution to a final concentration of 1 mM. The final protein concentration will be slightly diluted; adjust if necessary, but maintain a significant excess of the fragment.
-
Prepare a control sample containing only 1 mM this compound in D₂O PBS.
-
Transfer the solutions to NMR tubes.
3. NMR Data Acquisition:
-
Acquire 1D proton NMR spectra for both the experimental and control samples to confirm the presence and integrity of the fragment.
-
Set up the STD-NMR experiment. Key parameters include:
-
On-resonance saturation: Set to a region of the spectrum where only protein resonances are present (e.g., 0.5 ppm).
-
Off-resonance saturation: Set to a region where no protein or ligand resonances are present (e.g., 40 ppm).
-
Saturation time: Typically 2 seconds.
-
A train of selective Gaussian pulses is used for saturation.
-
-
Acquire the STD-NMR spectrum for the experimental sample (Bcl-xL + this compound).
-
Acquire a control STD-NMR spectrum for the sample containing only this compound to ensure no non-specific saturation effects.
4. Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals that appear in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
Calculate the STD amplification factor for each proton of this compound to identify the parts of the molecule most involved in the interaction.
Expected Results: If this compound binds to Bcl-xL, protons on the isobutyl side chain are expected to show the strongest signals in the STD difference spectrum, confirming the interaction within the hydrophobic pocket.
Application Note 2: Probing Bromodomain-Ligand Interactions
Background: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a key role in chromatin remodeling and transcriptional regulation. The binding pocket of many bromodomains contains conserved hydrophobic residues, including leucine, that contribute to ligand recognition. Identifying fragments that bind to these pockets can aid in the development of potent and selective bromodomain inhibitors for various therapeutic applications.
Principle: this compound can be used as a fragment to explore the ligandability of hydrophobic sub-pockets within bromodomains. Its binding can be assessed using techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, which monitors changes in the chemical environment of the protein's backbone amide groups upon ligand binding.
Protocol 2: ¹H-¹⁵N HSQC Titration of a Bromodomain with this compound
1. Materials:
-
¹⁵N-labeled recombinant bromodomain (e.g., the first bromodomain of BRD4, BRD4(1))
-
This compound hydrochloride
-
Screening buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
D₂O (for lock signal)
-
NMR tubes
2. Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled BRD4(1) at a concentration of 100 µM in the screening buffer with 10% D₂O.
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the same buffer.
-
Prepare a series of NMR samples with a constant concentration of ¹⁵N-BRD4(1) (e.g., 100 µM) and increasing concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
3. NMR Data Acquisition:
-
Acquire a ¹H-¹⁵N HSQC spectrum for each sample in the titration series.
-
Ensure consistent experimental parameters (temperature, number of scans, etc.) across all measurements.
4. Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify backbone amide peaks that show a significant chemical shift perturbation (CSP) upon the addition of this compound.
-
Map the perturbed residues onto the 3D structure of the bromodomain to identify the binding site.
-
Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.
Quantitative Data Summary
The following table presents hypothetical data from biophysical assays for the interaction of this compound and its derivatives with Bcl-xL.
| Compound | Structure | Method | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| This compound |
| STD-NMR | ~2-5 mM | 0.35 |
| Fragment Hit 2 |
| SPR | 500 µM | 0.38 |
| Lead Compound 1 |
| ITC | 10 µM | 0.42 |
| Optimized Inhibitor |
| FP Assay | 100 nM | 0.45 |
Note: Structures are representational. LE (Ligand Efficiency) is calculated as -ΔG / heavy atom count.
Visualizations
Caption: Bcl-2 family signaling pathway in apoptosis.
Caption: FBDD workflow using this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Methyl L-leucinate in Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Methyl L-leucinate during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common peptide coupling solvents?
A1: this compound, especially in its hydrochloride salt form, can exhibit limited solubility in standard organic solvents used for peptide synthesis, such as Dichloromethane (DCM) and even N,N-Dimethylformamide (DMF) to some extent. This is due to the crystalline nature of the salt and the hydrophobic nature of the leucine (B10760876) side chain. Forcing the dissolution by heating is not recommended as it can lead to degradation.
Q2: What are the typical signs of solubility issues during a coupling reaction with this compound?
A2: You may observe the following:
-
Incomplete dissolution of the this compound reagent in the reaction solvent, appearing as a suspension or solid particles.
-
Low coupling efficiency, resulting in the presence of unreacted starting material upon reaction monitoring (e.g., by TLC or LC-MS).
-
Formation of byproducts due to side reactions promoted by undissolved reagents.
Q3: Can I use the free base of this compound instead of the hydrochloride salt to improve solubility?
A3: Yes, using the free base of this compound can improve its solubility in organic solvents. However, the free base is less stable than the hydrochloride salt and may be more prone to degradation or side reactions. If you choose to use the free base, it should be freshly prepared and used immediately. An alternative is to perform an in situ neutralization of the hydrochloride salt just before the coupling reaction.
Q4: Are there any recommended alternative solvents or solvent mixtures to improve the solubility of this compound?
A4: Yes, consider the following options:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent than DMF and can offer better solubility for amino acid salts.[1]
-
Dimethyl sulfoxide (B87167) (DMSO): Adding a small percentage of DMSO (e.g., 5-10%) to DMF or NMP can significantly enhance the solubility of difficult-to-dissolve reagents.
-
Mixed Solvent Systems: For particularly challenging cases, solvent mixtures such as DCM/DMF/NMP (1:1:1) can be employed to improve solvation.
Troubleshooting Guide
Problem: this compound hydrochloride is not fully dissolving in the reaction solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent polarity. | Switch from DCM to a more polar solvent like DMF or NMP.[1] |
| High crystallinity of the salt. | Add a co-solvent such as DMSO (5-10%) to the primary solvent (DMF or NMP) to disrupt the crystal lattice. |
| Low temperature. | Gently warm the solvent to 30-40°C to aid dissolution, but avoid prolonged heating to prevent degradation. |
| Inadequate mixing. | Ensure vigorous stirring or sonication to facilitate the dissolution process. |
Problem: The peptide coupling reaction is incomplete, with significant unreacted starting material.
| Possible Cause | Suggested Solution |
| Poor solubility of this compound leading to low effective concentration. | Implement the solvent changes suggested above. Perform an in situ neutralization of the hydrochloride salt to generate the more soluble free base directly in the reaction mixture. |
| Steric hindrance at the coupling site. | Use a more potent coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered couplings. |
| Insufficient reaction time. | Extend the coupling reaction time and monitor the progress by TLC or LC-MS until completion. |
| Inefficient activation of the carboxylic acid. | Ensure the coupling reagents are fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid before adding the amine component can also improve efficiency. |
Quantitative Data
Table 1: Solubility of this compound Hydrochloride in Various Pure Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 20 | 15.2 |
| 30 | 18.5 | |
| 40 | 22.1 | |
| Ethanol | 20 | 5.8 |
| 30 | 7.2 | |
| 40 | 8.9 | |
| Isopropanol | 20 | 1.5 |
| 30 | 2.1 | |
| 40 | 2.8 | |
| N,N-Dimethylformamide (DMF) | 20 | 8.9 |
| 30 | 11.2 | |
| 40 | 13.8 | |
| Acetonitrile | 20 | 0.5 |
| 30 | 0.8 | |
| 40 | 1.2 | |
| Dichloromethane (DCM) | 20 | <0.1 |
| 30 | <0.1 | |
| 40 | <0.1 |
Note: Data is extrapolated and compiled from various sources for illustrative purposes. Actual values may vary.
Experimental Protocols
Protocol 1: Peptide Coupling with in situ Neutralization of this compound Hydrochloride
This protocol is suitable for solution-phase peptide synthesis where the solubility of the amino acid ester hydrochloride is a limiting factor.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel, dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
In a separate vessel, suspend this compound hydrochloride in anhydrous DMF.
-
To the suspension of this compound hydrochloride, add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and form the free base.
-
Add the solution of the N-protected amino acid and HATU to the neutralized this compound solution.
-
Add the remaining portion of DIPEA (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the standard work-up and purification procedures.
Protocol 2: Difficult Peptide Coupling Using a DMSO Co-solvent System
This protocol is recommended when significant solubility issues persist even in DMF or NMP.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
HCTU (1.1 eq)
-
2,4,6-Collidine (2.2 eq)
-
Anhydrous DMF
-
Anhydrous DMSO
Procedure:
-
In a reaction vessel, dissolve the N-protected amino acid and HCTU in a mixture of anhydrous DMF and anhydrous DMSO (e.g., 9:1 v/v).
-
Add this compound hydrochloride to the solution.
-
Add 2,4,6-collidine to the reaction mixture.
-
Stir the reaction at room temperature. If dissolution is still incomplete, the temperature can be gently raised to 35-40°C.
-
Monitor the reaction progress. Due to the high boiling point of DMSO, ensure appropriate work-up procedures are followed for its removal.
-
Proceed with purification once the reaction is complete.
Visualizations
Caption: Workflow for peptide coupling with in situ neutralization.
Caption: Troubleshooting logic for difficult peptide couplings.
References
preventing side reactions during deprotection of N-protected Methyl L-leucinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of N-protected Methyl L-leucinate.
Troubleshooting Guides
Issue: Incomplete Deprotection of N-Boc-Methyl L-leucinate
Q1: My N-Boc deprotection is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection of N-Boc-Methyl L-leucinate is often due to insufficient acid strength, suboptimal reaction time, or steric hindrance.[1] The bulky tert-butyloxycarbonyl (Boc) group, combined with the leucine (B10760876) side chain, can present steric challenges.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Standard conditions may be insufficient. A higher concentration of trifluoroacetic acid (TFA) can improve cleavage rates.[2] For solid-phase synthesis, using 1-2M HCl in an organic solvent like dioxane is a common alternative to TFA.[]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If incomplete, extend the reaction time. For difficult sequences in solid-phase peptide synthesis (SPPS), automated synthesizers can be programmed to extend deprotection times based on UV monitoring of the dibenzofulvene-piperidine adduct.[4]
-
Optimize Solvent: The choice of solvent can impact deprotection efficiency. While DCM is common, for acid-sensitive substrates, using anhydrous dioxane with HCl may offer better results.[5]
-
Consider Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent like methanol (B129727) or trifluoroethanol (TFE) under continuous flow conditions can be an effective, acid-free alternative.[6][7]
Issue: Formation of Diketopiperazine (DKP) during N-Fmoc Deprotection
Q2: I am observing a significant amount of a cyclic dipeptide byproduct after Fmoc deprotection. Is this diketopiperazine and how can I prevent it?
A2: Yes, the formation of a cyclic dipeptide is highly indicative of diketopiperazine (DKP) formation. This is a common side reaction in Fmoc-based peptide synthesis, particularly when proline or, in this case, a dipeptide ester like this compound is at the N-terminus.[8][9][10][11] The free N-terminal amine, after Fmoc removal, can intramolecularly attack the ester carbonyl, leading to cyclization and cleavage from the resin (in SPPS) or chain truncation.[11]
Preventative Measures:
-
Use a Specialized Deprotection Reagent: A solution of 2% DBU / 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[9][11]
-
Reduce Exposure Time: Minimize the time the free amine is exposed to basic conditions by immediately proceeding to the next coupling step after deprotection.[9]
-
In Situ Acylation: A simultaneous deprotection-coupling procedure, where the deprotection is carried out in the presence of the activated amino acid for the next coupling, can trap the reactive free amine before it cyclizes.[12]
-
Use Sterically Hindered Resins: In SPPS, using a 2-chlorotrityl chloride (CTC) resin can suppress DKP formation due to its steric bulk.[11]
Issue: Racemization during Deprotection
Q3: I am concerned about the stereochemical integrity of my L-leucinate methyl ester after deprotection. How can I minimize racemization?
A3: Racemization, or epimerization, of the chiral center is a potential side reaction during deprotection, particularly under harsh basic or acidic conditions.[10][13] For N-methylated amino acids, racemization can be significant with reagents like HBr in acetic acid.[13]
Strategies to Minimize Racemization:
-
Mild Deprotection Conditions:
-
Avoid Strong Bases: Saponification of the methyl ester with strong bases like aqueous NaOH can lead to appreciable racemization, especially with N-methylated amino acids.[13]
-
Coupling Additives: During peptide synthesis, the choice of coupling reagent can influence racemization. Using additives like Oxyma with DIC can reduce the risk.[15]
Frequently Asked Questions (FAQs)
Q4: Which N-protecting group is generally easiest to remove from this compound with minimal side reactions?
A4: The "easiest" deprotection depends on the overall synthetic strategy and the other functional groups present in the molecule.
-
Cbz (Carboxybenzyl): Often considered one of the mildest to remove via catalytic hydrogenation (Pd-C, H₂), which occurs at neutral pH and is less likely to cause acid- or base-catalyzed side reactions.[16]
-
Boc (tert-Butyloxycarbonyl): Requires acidic conditions (e.g., TFA or HCl in dioxane) for removal.[16] While generally efficient, it can be slow for sterically hindered residues and requires careful optimization to avoid side reactions in sensitive substrates.[1][5]
-
Fmoc (Fluorenylmethyloxycarbonyl): Removed by a base, typically piperidine.[16] The primary concern with Fmoc deprotection of a dipeptide ester is the formation of diketopiperazine.[10][11]
Q5: Can I use thermal conditions to deprotect N-Boc-Methyl L-leucinate?
A5: Yes, thermal deprotection is a viable, acid-free method for removing Boc groups.[7] This is typically done in a high-boiling solvent such as dioxane or under continuous flow conditions at elevated temperatures (e.g., 150°C or higher).[5][6] This method can be advantageous when other acid-sensitive functional groups are present in the molecule.
Q6: What is the mechanism of diketopiperazine formation?
A6: Diketopiperazine formation is an intramolecular cyclization. After the N-terminal protecting group (commonly Fmoc) is removed, the resulting free primary amine acts as a nucleophile. It attacks the carbonyl carbon of the adjacent amino acid's ester or amide bond, forming a stable six-membered ring (the diketopiperazine) and leading to the cleavage of the peptide chain.[11]
Quantitative Data Summary
Table 1: Impact of Fmoc Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 20% (v/v) piperidine | Toluene | 11.7 |
| 5% (w/v) piperazine | DMF | < 4 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
| Data adapted from a study on a DKP-prone sequence.[9][11] |
Key Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the N-Boc-Methyl L-leucinate substrate in anhydrous dioxane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. Allow the reaction to warm to room temperature if necessary.
-
Work-up: Once the reaction is complete, concentrate the solution in vacuo. The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenation
-
Dissolution: Dissolve the N-Cbz-Methyl L-leucinate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd-C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected product.
Protocol 3: Minimized Diketopiperazine Formation during N-Fmoc Deprotection
-
Resin Swelling (for SPPS): Swell the resin-bound peptide in N-methyl-2-pyrrolidone (NMP).
-
Deprotection: Treat the resin with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP. Perform the treatment twice for 5-7 minutes each.[9]
-
Washing: Thoroughly wash the resin with NMP to remove the deprotection reagents.
-
Immediate Coupling: Immediately proceed with the coupling of the next Fmoc-protected amino acid to minimize the time the N-terminal amine is exposed.
Visualizations
Caption: General experimental workflow for the deprotection of N-protected this compound.
Caption: Competing pathways of diketopiperazine formation versus desired peptide chain elongation.
Caption: A troubleshooting decision tree for common deprotection side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for low yield in peptide synthesis with Methyl L-leucinate
Technical Support Center: Peptide Synthesis
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in peptide synthesis, with a specific focus on challenges related to incorporating Methyl L-leucinate or Leucine residues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide yield low when synthesizing sequences containing Leucine?
Low yields in peptide syntheses involving Leucine are often attributed to a few key factors. The bulky and hydrophobic nature of the Leucine side chain can lead to steric hindrance during coupling reactions and promote peptide chain aggregation on the solid support.[1][2] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[1][3] For example, even a 99% yield at each step in a 70-amino acid peptide synthesis results in only a 50% overall theoretical yield.[4]
Q2: What is peptide aggregation and why is it common with Leucine?
Peptide aggregation is the self-association of peptide chains on the resin support, often driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets.[1][3] Hydrophobic sequences, particularly those with residues like Leucine, Valine, and Alanine, are especially prone to aggregation.[1][5] This process can cause the resin to shrink and prevents solvents and reagents from accessing the reactive N-terminus of the growing peptide chain, which severely hampers both coupling and deprotection steps.[1]
Q3: Can the use of this compound at the C-terminus affect the synthesis?
Using a pre-formed this compound implies that the C-terminal carboxylic acid is protected as a methyl ester. In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is typically anchored to the resin through its carboxylic acid. If you are using a strategy where Fmoc-L-Leu-OMe is anchored via its side chain or used in solution-phase synthesis, the principles of steric hindrance and hydrophobicity still apply. The methyl ester increases the peptide's hydrophobicity, potentially exacerbating aggregation issues.[6]
Q4: What are the most common side reactions associated with low yield in SPPS?
Besides incomplete reactions, several side reactions can reduce the yield of the desired product. These include:
-
Deletion sequences : Resulting from failed coupling reactions.[4]
-
Truncation sequences : Caused by incomplete deprotection where the chain stops growing.[4]
-
Diketopiperazine formation : An intramolecular cyclization reaction that cleaves the first two amino acids from the resin. This is more common if Proline is one of the first two residues.[7][8]
-
Racemization/Epimerization : The loss of chiral integrity at the α-carbon, which can be influenced by the activation method, base, and solvent used.[9][10]
Troubleshooting Guide for Low Yield
This section provides a systematic approach to diagnosing and resolving common issues leading to low peptide yield.
Problem 1: Incomplete Coupling Reaction
Symptom: A positive Kaiser test (deep blue beads) or other amine test after the coupling step, indicating unreacted free amines.
Root Causes & Solutions:
-
Steric Hindrance: The bulky side chain of Leucine can physically block the incoming activated amino acid.
-
Peptide Aggregation: The growing peptide chain is aggregated, preventing access to the N-terminus.[1]
-
Poor Reagent Quality: The coupling reagents or amino acid derivatives may have degraded.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete coupling reactions.
Problem 2: Incomplete Fmoc-Deprotection
Symptom: Low color intensity during UV monitoring of piperidine-fulvene adduct formation and subsequent failed coupling of the next amino acid.
Root Causes & Solutions:
-
Peptide Aggregation: Aggregated peptide chains can trap the N-terminal Fmoc group, preventing access by the piperidine (B6355638) base. This is a known issue for sequences containing Leucine.[3]
-
Insufficient Deprotection Time: Standard deprotection times may be insufficient for sterically hindered or aggregated sequences.
| Parameter | Standard Condition | Recommended Modification for Difficult Sequences |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in NMP or a 1:1 mixture of DMF/NMP |
| Time | 2 x 10 minutes | Increase to 2 x 15-20 minutes |
| Temperature | Room Temperature | Increase to 35-40°C |
| Alternative Base | - | Use 2-5% DBU in DMF (Note: DBU can increase aspartimide formation)[11] |
Table 1: Recommended adjustments to deprotection protocols for difficult sequences.
Problem 3: On-Resin Peptide Aggregation
Symptom: Resin beads clump together, show reduced swelling, or exhibit slow solvent drainage.[1] Both coupling and deprotection steps are inefficient.
Root Causes & Solutions:
-
Inter-chain Hydrogen Bonding: Hydrophobic residues like Leucine promote the formation of β-sheet structures that are insoluble in standard SPPS solvents.[3]
-
Sequence-Dependent Effects: Aggregation is highly dependent on the specific amino acid sequence and often begins after the fifth or sixth residue.[1]
Caption: Causes of and solutions for on-resin peptide aggregation.
Problem 4: Epimerization/Racemization
Symptom: Mass spectrometry shows a peak with the correct mass but HPLC analysis reveals a doublet or broadened peak for the final peptide product.
Root Causes & Solutions:
-
Over-activation of Amino Acid: The choice of coupling reagent and base can lead to the abstraction of the α-proton, causing a loss of stereochemistry.[9]
-
Base Strength: Strong bases can promote epimerization.[10]
| Coupling Reagent | Additive | Base | Relative Epimerization Risk |
| HBTU/HATU | - | DIPEA | Can be significant[9] |
| DIC | HOBt | - | Lower risk |
| DEPBT | - | DIPEA | Low epimerization but slower reaction[9] |
| COMU | - | DIPEA | Can be high; purity of solvent is critical[12] |
Table 2: Relative risk of epimerization with common coupling reagents. Data adapted from studies on sensitive amino acids.[9]
To mitigate this, use the mildest activation conditions possible, minimize the time the amino acid remains in its activated state before coupling, and consider using additives like HOBt.
Key Experimental Protocols
Protocol 1: Double Coupling
This procedure is used to drive a difficult coupling reaction to completion.
-
Perform the initial coupling reaction as planned (e.g., 4-fold excess of Fmoc-amino acid and coupling agents over resin capacity for 1-2 hours).
-
Wash the resin thoroughly with DMF (3 times).
-
Perform a Kaiser test. If it is positive (blue beads), proceed to step 4.
-
Prepare a fresh solution of the same Fmoc-amino acid and coupling agents.
-
Add the fresh coupling mixture to the reaction vessel and allow it to react for another 1-2 hours.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) and proceed to the next deprotection step.
Protocol 2: Capping with Acetic Anhydride
Capping is performed to permanently block any unreacted free amines after a coupling step, preventing the formation of deletion sequences.[11]
-
After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the resin with DMF.
-
Prepare the capping solution: Acetic Anhydride/DIPEA/DMF (e.g., in a 5:6:89 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Proceed with the Fmoc-deprotection step for the next cycle.
Protocol 3: The Kaiser Test (Ninhydrin Test)
This colorimetric test detects free primary amines on the resin.
-
Collect a small sample of resin beads (5-10 mg) in a glass test tube.
-
Wash the beads with ethanol (B145695) (2 times).
-
Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% Ninhydrin in ethanol.
-
Reagent B: 80% Phenol in ethanol.
-
Reagent C: 2% 0.001M KCN in pyridine.
-
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color:
-
Deep Blue Beads/Solution: Positive result (free amines present).
-
Yellow/Colorless Beads: Negative result (no free amines detected).
-
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl L-leucinate Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of N-protected amino acids to Methyl L-leucinate.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling reaction with this compound, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired dipeptide. What are the potential causes and how can I improve it?
A1: Low coupling yield is a common issue and can stem from several factors. The primary reasons include steric hindrance from the leucine (B10760876) side chain, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution |
| Steric Hindrance | The bulky isobutyl side chain of leucine can hinder the approach of the activated amino acid. Using more potent coupling reagents like HATU or HBTU can overcome this. These reagents form highly reactive activated esters that couple more efficiently to sterically hindered amines.[1] |
| Incomplete Carboxylic Acid Activation | The activation of the N-protected amino acid may be inefficient. Ensure that the coupling reagent is fresh and used in the correct stoichiometry (typically a slight excess). For carbodiimide-based couplings (EDC, DCC), the addition of an additive like HOBt or Oxyma is crucial for efficient activation and to suppress side reactions.[1] |
| Suboptimal Base | The choice and amount of base are critical. A weak or insufficient amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) can lead to incomplete reaction. Use 1-2 equivalents of the base to neutralize the hydrochloride salt of this compound and to facilitate the coupling. |
| Poor Solubility | Poor solubility of reactants can significantly slow down the reaction. Ensure all components are fully dissolved in an appropriate anhydrous solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). |
| Reaction Time/Temperature | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions like racemization. |
Q2: I am detecting a significant amount of epimerization (racemization) in my product. How can I minimize this?
A2: Racemization is a critical side reaction that compromises the stereochemical integrity of your peptide. It often occurs at the activated carboxylic acid, especially with sensitive amino acids.
Strategies to Minimize Racemization:
| Strategy | Detailed Recommendation |
| Choice of Coupling Reagent and Additive | Uronium/aminium-based reagents like HATU are known to suppress racemization more effectively than carbodiimides alone.[1] When using carbodiimides like EDC or DCC, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is essential to minimize racemization by forming less racemization-prone active esters.[2] |
| Base Selection and Stoichiometry | Use non-nucleophilic, sterically hindered bases like DIEA or collidine. Avoid using an excess of base, as it can promote racemization. The use of a weaker base can be beneficial in cases with a high risk of racemization. |
| Reaction Temperature | Perform the coupling reaction at a lower temperature, typically starting at 0°C, and then allowing it to slowly warm to room temperature. Lower temperatures generally suppress the rate of racemization more than the rate of coupling. |
| Pre-activation Time | Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the this compound. Prolonged activation can lead to the formation of intermediates that are more prone to racemization. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling to this compound?
The "best" reagent depends on several factors including the specific N-protected amino acid being coupled, the scale of the reaction, and cost considerations. However, for sterically hindered couplings like those involving leucine derivatives, uronium-based reagents such as HATU and HBTU are generally recommended for their high efficiency and ability to suppress racemization.[1] Carbodiimides like EDC or DCC in the presence of HOBt are also effective and more cost-efficient options.
Q2: What is the role of HOBt in EDC-mediated coupling reactions?
In EDC-mediated couplings, 1-Hydroxybenzotriazole (HOBt) acts as an additive that offers two main benefits. Firstly, it reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is more reactive and less prone to side reactions than the O-acylisourea itself. Secondly, it significantly suppresses racemization of the activated amino acid.
Q3: Can I use triethylamine (B128534) (TEA) as a base in my coupling reaction?
While TEA is a common base in organic synthesis, it is generally not recommended for peptide coupling reactions, especially when dealing with racemization-sensitive amino acids. TEA is more nucleophilic than sterically hindered bases like DIEA or NMM and can lead to undesirable side reactions.
Q4: How do I handle this compound hydrochloride before the coupling reaction?
This compound is often supplied as a hydrochloride salt to improve its stability and handling. The hydrochloride salt must be neutralized to the free amine in situ for the coupling reaction to proceed. This is typically achieved by adding at least one equivalent of a tertiary amine base, such as DIEA or NMM, to the reaction mixture.
Data Presentation
The following table summarizes a comparison of yields for the synthesis of N-Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe) using different coupling methods, based on literature data.
| Coupling Reagent/Method | N-Protected Amino Acid | Amine Component | Base | Solvent | Yield (%) | Reference |
| IBA-OBz / (4-MeOC6H4)3P | Boc-L-Phe-OH | H-L-Leu-OMe·HCl | Pyridine | CH2Cl2 | 66% | [3] |
| DCC / HOBt | Boc-L-Phe-OH | H-L-Leu-OMe·HCl | NMM | DCM | Not specified | [4] |
| HATU | Boc-Trp-OH | H-Phe-OMe·HCl | DIPEA | DMF | >90% (Typical) | [1] |
| HBTU | Boc-Trp-OH | H-Phe-OMe·HCl | DIPEA | DMF | >90% (Typical) | [1] |
| EDC / HOBt | Boc-Trp-OH | H-Phe-OMe·HCl | DIPEA | DCM | 70-90% (Typical) | [1] |
Note: The data for HATU, HBTU, and EDC/HOBt are typical yields for similar dipeptide syntheses and serve as a general guide.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Coupling
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM or DMF and add DIEA (1.1 eq) to generate the free amine in situ. Stir for 10-15 minutes.
-
Cool the N-protected amino acid/HOBt solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution and stir for 15-20 minutes at 0°C.
-
Add the free amine solution of this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: General Procedure for HATU Mediated Coupling
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF and add DIEA (1.0 eq).
-
Add the this compound solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
Visualizations
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for low yield in coupling reactions.
References
Technical Support Center: Purification of Peptides Containing Methyl L-leucinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides incorporating Methyl L-leucinate.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound prone to aggregation?
A1: The aggregation of peptides containing this compound is primarily driven by the increased hydrophobicity conferred by the methyl ester group on the leucine (B10760876) side chain.[1] This enhanced hydrophobicity promotes intermolecular associations as the peptide chains attempt to minimize their contact with aqueous solvents, leading to the formation of insoluble aggregates.[1] The conformation of the peptide, influenced by the presence of L-leucine, can also expose hydrophobic side chains, further encouraging aggregation.[2]
Q2: How does the presence of this compound affect the retention time in reversed-phase HPLC (RP-HPLC)?
A2: The retention time of a peptide in RP-HPLC is directly related to its overall hydrophobicity.[3][4] Since this compound increases the hydrophobicity of a peptide, it will generally lead to a longer retention time on a reversed-phase column compared to a similar peptide containing a non-esterified leucine.[3][4] This is because the more hydrophobic peptide will have a stronger interaction with the hydrophobic stationary phase of the HPLC column.[5]
Q3: What are the primary impurities I should expect when working with peptides containing this compound?
A3: Common impurities can arise from the synthesis process itself. These can include deletion sequences (peptides missing an amino acid), truncated sequences (incomplete peptide chains), and by-products from side reactions.[6] During purification, side reactions such as oxidation or deamidation can also occur, leading to additional impurities.[7] Incomplete removal of protecting groups used during synthesis is another potential source of contamination.[8]
Q4: Can the ester group of this compound be hydrolyzed during purification?
A4: Yes, the methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions. The mobile phases used in RP-HPLC, which often contain acids like trifluoroacetic acid (TFA), can potentially lead to partial or complete hydrolysis of the methyl ester back to a carboxylic acid. This would result in a new peptide species with different chromatographic properties. Careful control of pH and temperature is necessary to minimize this side reaction.
Q5: What analytical techniques are best suited for characterizing the purity of my final peptide?
A5: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for assessing the purity of peptides.[7] Mass spectrometry (MS) is crucial for verifying the molecular weight and identifying any modifications or impurities.[7] For confirming the peptide's structure, nuclear magnetic resonance (NMR) spectroscopy can be employed.[7]
Troubleshooting Guide
| Problem/Symptom | Possible Cause | Suggested Solution |
| Poor peptide solubility in aqueous buffers | High hydrophobicity due to this compound. | - Start by dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), then gradually add the aqueous buffer.[9]- Use chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) to disrupt aggregates.[1] |
| Broad or tailing peaks in HPLC chromatogram | - Peptide aggregation on the column.- Secondary interactions with the stationary phase. | - Increase the organic content in the mobile phase (e.g., acetonitrile or isopropanol).[9]- Add ion-pairing agents to the mobile phase.- Optimize the mobile phase pH.[10] |
| Low recovery of the peptide after purification | - Non-specific binding to collection vessels, pipette tips, or HPLC components.[11][12]- Irreversible aggregation and precipitation. | - Use low-binding polypropylene (B1209903) labware instead of glass.[12]- Work with dilute solutions to minimize concentration-dependent aggregation.[9]- Ensure the final sample solvent is compatible with the initial mobile phase to prevent precipitation upon injection.[10] |
| Presence of unexpected peaks in the final product | - Side reactions during synthesis or purification (e.g., hydrolysis of the methyl ester, oxidation).[6][13]- Incomplete removal of protecting groups.[8] | - Optimize cleavage and deprotection steps during synthesis.[14]- Use high-purity reagents and solvents for purification.[6]- Employ orthogonal purification techniques if necessary. |
| Difficulty in separating the target peptide from closely related impurities | - Impurities have similar hydrophobicity and charge to the target peptide. | - Optimize the HPLC gradient to improve resolution.- Experiment with different stationary phases (e.g., C8 instead of C18 for very hydrophobic peptides).- Consider alternative chromatography techniques like ion-exchange chromatography if there are charge differences.[8] |
Quantitative Data Summary
The hydrophobicity of an amino acid residue influences its retention time in RP-HPLC. The following table provides a comparison of hydrophobicity indices for Leucine and related modifications. Higher values indicate greater hydrophobicity and generally correspond to longer retention times.
| Amino Acid/Derivative | Hydrophobicity Index | Comments |
| Leucine (Leu) | 97 | A standard hydrophobic amino acid. |
| Isoleucine (Ile) | 100 | Highly hydrophobic, often used as a reference. |
| Phenylalanine (Phe) | 100 | Highly hydrophobic due to the aromatic ring. |
| Tryptophan (Trp) | 97 | Hydrophobic with a large indole (B1671886) side chain. |
| This compound | > 97 | The addition of the methyl ester group increases the hydrophobicity compared to standard Leucine. The exact value can vary based on the experimental conditions for determination. |
Hydrophobicity indices are normalized relative to Isoleucine (100) and Glycine (0). The value for this compound is an estimation based on the chemical modification.
Experimental Protocols
Protocol: Reversed-Phase HPLC Purification of a Hydrophobic Peptide Containing this compound
-
Sample Preparation:
-
Carefully weigh approximately 1-2 mg of the crude lyophilized peptide into a low-binding microcentrifuge tube.
-
To test solubility, add a small volume (e.g., 20 µL) of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Vortex gently to dissolve.
-
Once dissolved, gradually add the initial mobile phase (e.g., 95% Water with 0.1% TFA) to the desired concentration, vortexing between additions.
-
If precipitation occurs, try different organic solvents or a higher initial organic concentration in your mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column, or one with a wider pore size (300 Å), may provide better results.[5]
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 30-40 °C) to improve peak shape and reproducibility.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Method:
-
Flow Rate: Typically 1 mL/min for a standard 4.6 mm ID analytical column.
-
Detection Wavelength: 220 nm is a common wavelength for detecting the peptide backbone.
-
Gradient:
-
Start with a shallow gradient to screen for the optimal elution conditions. For example: 5-95% Mobile Phase B over 40 minutes.
-
Based on the initial screening run, optimize the gradient around the elution point of the target peptide to improve separation from impurities. For instance, if the peptide elutes at 60% B, a gradient of 50-70% B over 20 minutes could be effective.
-
-
Injection Volume: Typically 20-100 µL, depending on the sample concentration and column capacity.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of the peptide.
-
Pool the pure fractions.
-
-
Post-Purification Processing:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid.
-
Visualizations
Caption: Workflow for the purification of a peptide containing this compound.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maths.usyd.edu.au [maths.usyd.edu.au]
- 4. Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. nbinno.com [nbinno.com]
- 7. ijsra.net [ijsra.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. waters.com [waters.com]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
dealing with incomplete reactions of Methyl L-leucinate in SPPS
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Dealing with Incomplete Reactions of Methyl L-leucinate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the challenges of incorporating this compound during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often incomplete?
Incomplete couplings involving this compound are primarily due to steric hindrance.[1][2] The N-methyl group on the amino acid is bulky, which significantly slows down the reaction kinetics by physically obstructing the approach of the activated acylating species to the N-terminus of the growing peptide chain.[1][3][4] This issue is even more pronounced when coupling a this compound residue to another N-methylated amino acid.[1][5]
Q2: What are the immediate signs of an incomplete coupling reaction?
The most common indicators of a failed or incomplete coupling are positive results from qualitative colorimetric tests performed on a small sample of resin beads.[6]
-
Bromophenol Blue Test : This test is recommended for N-methylated amino acids. A blue or green color indicates the presence of unreacted free amines, signifying an incomplete reaction.[5]
-
Kaiser Test (Ninhydrin) : While widely used, this test may give a false negative or weak positive for N-methylated amines.[5] A strong blue/purple color is a definitive sign of incomplete coupling with primary amines.[6]
-
HPLC/MS Analysis of a Test Cleavage : Analysis of a small, cleaved portion of the peptide-resin can definitively identify deletion sequences (peptides lacking the intended this compound residue), confirming a coupling failure.[6]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
High-activity coupling reagents are necessary to overcome the low reactivity of N-methylated amines.[1] Reagents such as HATU, HCTU, PyAOP, and PyBroP are highly recommended for these "difficult couplings".[2][5][7] HBTU and HCTU are considered less effective in this specific context.[5] Phosphonium-based reagents like PyBOP are also known to be effective for hindered couplings.[7]
Q4: Can increasing the reaction time solve the incomplete coupling issue?
Yes, extending the coupling time is a primary strategy to allow the slow reaction to proceed to completion.[7] For difficult couplings, reaction times of 1-2 hours are common, and in some cases, allowing the reaction to proceed overnight may be necessary.[5][7][8]
Q5: What is "double coupling" and when should it be used?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete.[7][8] This is a highly recommended strategy if a monitoring test (like the Bromophenol Blue test) indicates the first coupling was incomplete.[5][9]
Troubleshooting Guide
Issue 1: Colorimetric test (Bromophenol Blue) is positive (blue/green) after coupling this compound.
-
Underlying Cause : The presence of unreacted N-terminal amines on the peptide-resin due to an incomplete coupling reaction.[5] This is typically caused by the steric hindrance of the N-methyl group.[1]
-
Solutions :
-
Perform a Double Coupling : Immediately repeat the coupling step using a fresh solution of activated this compound.[8] This is often the most effective first step.
-
Extend Coupling Time : For subsequent similar couplings, increase the reaction time to at least 2 hours, or even longer, monitoring progress with a colorimetric test.[7][10]
-
Increase Reagent Equivalents : Using a higher molar excess of the amino acid and coupling reagents (e.g., 4 equivalents or more) can help drive the reaction to completion.[5][8]
-
Switch to a More Potent Coupling Reagent : If using a standard reagent like HBTU, switch to a more powerful one such as HATU or PyBroP for the recoupling and future hindered steps.[2][5]
-
Elevate the Reaction Temperature : Performing the coupling at a higher temperature (e.g., up to 75°C with microwave assistance or 35-40°C with conventional heating) can disrupt peptide aggregation and increase reaction rates.[7][11] This should be done cautiously as it can increase the risk of side reactions like racemization.[7]
-
Issue 2: HPLC/MS analysis of the crude peptide shows a significant deletion sequence at the this compound position.
-
Underlying Cause : This confirms a systemic failure of the coupling protocol for this compound. The incomplete reaction was not corrected, leading to a truncated final product.[6]
-
Solutions :
-
Re-synthesize with an Optimized Protocol : The peptide must be re-synthesized. Implement a protocol specifically designed for hindered amino acids from the start.
-
Incorporate Proactive Double Coupling : For the this compound step and other known difficult couplings, perform a double coupling as a standard part of the protocol without waiting for a positive colorimetric test.[9]
-
Optimize Solvent and Additives : If peptide aggregation is suspected (common in longer or hydrophobic sequences), consider using NMP instead of DMF as a solvent or adding chaotropic salts like LiCl (0.5 M) to the coupling mixture to improve solvation and break up secondary structures.[7][8]
-
Issue 3: Resin beads are clumping or shrinking during synthesis.
-
Underlying Cause : This indicates peptide aggregation on the solid support.[8] Inter- or intra-chain hydrogen bonding is making the peptide chain collapse, rendering the N-terminal amine inaccessible to reagents.[6] This is a common cause of difficult couplings.[12]
-
Solutions :
-
Improve Solvation : Switch to a solvent known to reduce aggregation, such as NMP, or use a mixture of DMF/DCM.[7][8]
-
Use Chaotropic Salts : Add salts like LiCl or KSCN to the coupling and deprotection steps to disrupt the hydrogen bonds causing the aggregation.[7]
-
Incorporate Structure-Disrupting Elements : If the sequence allows, incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues to disrupt the formation of stable secondary structures.[12]
-
Data Presentation
Table 1: Comparison of Coupling Conditions for Hindered N-Methylated Amino Acids
| Coupling Reagent | Amino Acid (eq.) | Reagent (eq.) | Base (eq.) | Base Type | Typical Reaction Time | Reference |
| HATU | 4 | 4 | 8 | DIEA | 1 - 2 hours | [5] |
| PyBroP | 2 | 2 | 6 | DIPEA | 1 hour | [5] |
| PyBOP/HOAt | 5 | 5 | 10 | DIPEA | 1 - 2 hours | |
| HCTU | 4.5 | 4.5 | 9 | NMM/Collidine | > 4 hours | [13] |
eq. = equivalents relative to resin loading. DIEA = Diisopropylethylamine, DIPEA = Diisopropylethylamine, NMM = N-Methylmorpholine.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for this compound
This protocol is recommended for coupling sterically hindered N-methylated amino acids.
-
Resin Preparation : After the previous deprotection step, wash the peptide-resin thoroughly with DMF (3-5 times).[8]
-
Activation Solution : In a separate reaction vessel, dissolve 4 equivalents of Fmoc-Methyl-L-leucinate and 4 equivalents of HATU in DMF.
-
Activation : Add 8 equivalents of DIEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[5]
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction : Agitate the mixture at room temperature for a minimum of 1 hour.[5]
-
Monitoring : Remove a small sample of resin beads, wash them with methanol (B129727), and perform the Bromophenol Blue test (see Protocol 2) to check for completion.[5]
-
Procedure on Positive Test : If the test is positive (blue/green), indicating an incomplete reaction, drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 2-6 (double coupling).[5][8]
-
Completion : If the test is negative (yellow), drain the solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.[8]
Protocol 2: Bromophenol Blue Test for Monitoring Coupling
This test is used to detect the presence of unreacted primary and secondary amines on the resin.[5]
-
Prepare Test Solution : Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[5]
-
Sample Collection : After the coupling reaction, remove a small sample of resin (approx. 10-20 beads) and place them in a small test tube.
-
Washing : Wash the collected resin beads with methanol to remove any residual reagents and solvents.[5]
-
Testing : Add 1-2 drops of the Bromophenol Blue test solution to the resin beads.[5]
-
Observation : Observe the color of the beads and the solution.[5]
-
Yellow : Coupling is complete (no free amines).
-
Green to Blue : Coupling is incomplete (free amines are present). Recoupling is required.[5]
-
Visualizations
Caption: Troubleshooting decision tree for incomplete coupling reactions.
Caption: SPPS workflow highlighting the loop for a difficult coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mesalabs.com [mesalabs.com]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing Coupling of Bulky Amino Acids to Methyl L-leucinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of coupling sterically hindered amino acids to Methyl L-leucinate.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving bulky amino acids and this compound challenging?
A1: The primary challenge stems from steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, and Arginine can physically obstruct the approach of the reacting amino and carboxyl groups, slowing down peptide bond formation.[1] This steric interference is a major factor impacting the reaction rate. Additionally, the growing peptide chain can form secondary structures or aggregate, further blocking reactive sites.[1]
Q2: My standard coupling protocol with DCC/DIC is yielding poor results. What should I do?
A2: Standard carbodiimide (B86325) reagents like DCC and DIC are often not efficient enough for coupling sterically hindered amino acids.[1] It is highly recommended to switch to more potent coupling reagents. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings. These reagents form highly reactive esters that can overcome the steric barrier.[1]
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1][2] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1][2] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[1][3]
Q4: I've switched to a more potent reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If you are still facing incomplete coupling with a potent reagent, consider the following optimizations:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This is particularly useful for sterically hindered residues.[4][5]
-
Increase Reagent Equivalents: Use a higher molar excess of the amino acid and coupling reagents relative to the resin loading.[6]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. However, monitor for potential side reactions like racemization.[5]
-
Solvent Choice: While DMF is common, NMP can be a better choice for aggregating or poorly solvated peptides due to its superior solvating properties.[5]
-
Extended Reaction Time: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to 4-24 hours can improve yields.[5]
Q5: What is "double coupling" and when is it recommended?
A5: Double coupling is the process of repeating the coupling step to ensure the reaction goes to completion.[1] It is particularly useful for sterically hindered residues like Arginine, or when coupling an amino acid to another bulky residue.[1] It is also recommended when synthesizing sequences with repeating amino acids, where aggregation can be an issue.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the coupling of bulky amino acids to this compound.
Low Coupling Yield
| Symptom | Potential Cause | Recommended Action |
| Low or no desired product in HPLC/MS | Incomplete coupling reaction. | Switch to a more potent coupling reagent (HATU, COMU, PyBOP).[1][2] Perform a double coupling.[4][5] Increase reagent equivalents and reaction time.[5][6] |
| Presence of deletion sequences in MS | Inefficient coupling at one or more steps. | Optimize coupling conditions for the specific difficult residue (see actions above).[6] |
| Resin beads are clumpy and swollen poorly | Peptide aggregation on the resin. | Switch to a lower loading resin. Use NMP as a solvent.[6] Consider synthesis at an elevated temperature.[5] |
Presence of Impurities
| Symptom | Potential Cause | Recommended Action |
| Peak corresponding to D-isomer in chiral HPLC | Racemization during activation/coupling. | Use racemization-suppressing additives like HOBt, HOAt, or OxymaPure®.[1] Use a weaker base (e.g., 2,4,6-collidine instead of DIPEA).[3] Perform the coupling at a lower temperature (e.g., 0°C).[7] |
| Side-products with unexpected mass in MS | Undesirable side reactions. | For Asp-Gly or Asp-Ser sequences, be aware of aspartimide formation.[5] With uronium reagents like HATU, excess reagent can lead to guanidinylation of the N-terminal amine.[8] |
Quantitative Data on Coupling Reagents
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids. Note that yields and reaction times are highly dependent on the specific amino acid sequence and reaction conditions.
| Coupling Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
| T3P® | Epimerization-prone substrates | High | Varies | Minimal |
Note: This table synthesizes data from multiple sources; reaction conditions may vary.[8]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow for a Single Amino Acid Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Pre-activation: In a separate vessel, dissolve the bulky Fmoc-amino acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. For difficult couplings, this step can be extended or repeated (double coupling).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.[9]
Protocol 2: Detailed Coupling Procedure with HATU
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF.
-
If a double coupling is required, repeat steps 2 through 6 with a fresh solution of activated amino acid.[1]
Protocol 3: Detailed Coupling Procedure with COMU
-
After Fmoc deprotection and washing, prepare the amino acid solution. In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and COMU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours, or a double coupling may be performed.
-
Drain the coupling solution and wash the resin thoroughly with DMF.[9]
Visualizations
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Caption: Decision tree for troubleshooting incomplete peptide coupling.
Caption: Simplified pathway for amino acid activation and coupling.
References
stability of Methyl L-leucinate under different reaction conditions
Welcome to the technical support center for Methyl L-leucinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound hydrochloride should be stored in a dry, well-ventilated place in a tightly sealed container.[1] It is recommended to keep it refrigerated and protected from light.[2][3] The compound is sensitive to light and moisture.[2][3]
Q2: What is the general chemical stability of this compound?
A2: this compound is generally stable under recommended storage conditions.[1][4] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause it to decompose.[2][3] Its primary degradation pathway in aqueous solutions is the hydrolysis of the methyl ester bond.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH. The ester bond is susceptible to both acid- and base-catalyzed hydrolysis. While specific data for this compound is not abundant, similar compounds like dipeptides exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 6.0).[5] In a biological context, at a physiological pH of 7.0 and 37°C, the methyl ester group has been observed to have a half-life of about 180 minutes due to hydrolysis.[6] Therefore, for maximum stability in aqueous solutions, it is advisable to maintain a pH close to neutral or slightly acidic and to use fresh solutions.
Q4: What is the thermal stability of this compound?
A4: this compound hydrochloride is a solid with a melting point in the range of 145 - 155 °C.[2][3] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] The parent amino acid, L-leucine, is known to sublime at temperatures around 270-295°C before decomposing at higher temperatures.[7]
Q5: In which solvents is this compound soluble?
A5: this compound hydrochloride is soluble in water.[3] For synthetic chemistry applications, the free base form can be extracted into organic solvents like methylene (B1212753) chloride.[8] The solubility of amino acid esters is generally influenced by the pH of the aqueous solution and the presence of protecting groups. For instance, N-protected versions like Fmoc-L-leucinate are soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[9]
Q6: What are the primary degradation pathways for this compound?
A6: The primary chemical degradation pathway for this compound in the presence of water is the hydrolysis of the ester bond, which yields L-leucine and methanol. This reaction can be catalyzed by acids, bases, or enzymes (esterases).[8][10] In biological systems, once hydrolyzed to L-leucine, it enters the well-established catabolic pathway for branched-chain amino acids, starting with transamination to α-ketoisocaproate.[11][12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | References |
| Molecular Formula | C₇H₁₅NO₂ · HCl | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White solid (powder or crystals) | [2][3][13] |
| Melting Point | 145 - 155 °C | [2][3] |
| Solubility | Water | [3] |
| Storage Temperature | Refrigerated (2-8 °C) | [2][3][4] |
Table 2: Stability Profile of this compound
| Condition | Stability Concern | Recommendations | References |
| pH (Aqueous) | Hydrolysis of the ester bond. Rate increases in strongly acidic or alkaline conditions. | Maintain pH near neutral (6.0-7.4) for short-term stability. Prepare solutions fresh. | [5][6] |
| Temperature | Stable at recommended storage temperatures. Decomposes at melting point. | Store refrigerated. Avoid high temperatures during experiments unless required by the protocol. | [2][3][7] |
| Light | Light sensitive. | Store in a light-protected container. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Avoid contact with these materials to prevent vigorous reactions and decomposition. | [2][3][4] |
| Enzymes | Susceptible to enzymatic hydrolysis by esterases and some proteases. | Be aware of potential enzymatic degradation in biological media or cell cultures. | [8][10] |
Mandatory Visualization
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting guide for unexpected degradation.
Experimental Protocols
Protocol: Monitoring Enzymatic Hydrolysis of this compound
This protocol describes a method to monitor the selective enzymatic hydrolysis of this compound using a commercially available esterase. This is a key reaction for applications such as chiral separations.[8]
Materials:
-
This compound hydrochloride
-
Esterase from porcine liver (or other suitable esterase)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (B78521) solution (0.1 M) for pH adjustment
-
Methylene chloride (for extraction)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl L-isoleucinate, if monitoring by GC)
-
Reaction vessel with a stirrer and pH stat or manual pH monitoring setup
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0 using the sodium hydroxide solution.
-
Dissolve a known concentration of this compound hydrochloride in the pH 8.0 buffer. For example, 10 g in 200 mL. The methyl ester should be completely dissolved at this pH.[8]
-
-
Enzymatic Reaction:
-
Place the this compound solution in the reaction vessel and maintain the temperature at room temperature (approx. 25°C) with constant stirring.
-
Add the esterase to the solution. The amount of enzyme will depend on its activity and should be optimized for the desired reaction time.
-
Maintain the pH of the reaction mixture at 8.0. The hydrolysis of the ester will produce L-leucine and methanol, which will cause a drop in pH due to the protonation of the amino acid. Use a pH stat to automatically add sodium hydroxide solution or add it manually to keep the pH constant.
-
-
Monitoring the Reaction:
-
The progress of the hydrolysis can be monitored by taking aliquots from the reaction mixture at different time points (e.g., 0, 30, 60, 120, 240 minutes).
-
To quench the reaction in the aliquot, immediately acidify it or add a solvent that denatures the enzyme.
-
Analyze the remaining ester fraction. A common method is gas chromatography (GC) after extraction.
-
-
Sample Preparation for GC Analysis:
-
To each aliquot, add a known amount of internal standard.
-
Extract the non-hydrolyzed ester with an organic solvent like methylene chloride.[8] Perform the extraction three times for complete recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
Analyze the sample by GC to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of hydrolysis at each time point. The reaction is considered complete when more than 99% of the ester has been hydrolyzed.[8]
-
Troubleshooting Guides
Problem: My this compound solution shows signs of degradation (e.g., unexpected pH change, precipitate formation) in my aqueous buffer.
-
Possible Cause 1: pH-induced Hydrolysis. The ester bond is labile outside the optimal pH range of ~6.0-7.4.[5] Strongly acidic or basic conditions will accelerate hydrolysis, forming L-leucine and methanol. L-leucine has lower solubility than its methyl ester salt, which could lead to precipitation, especially near its isoelectric point.[14]
-
Solution: Ensure your buffer is maintained within a pH of 6.0 to 7.4. Prepare solutions fresh before each experiment and avoid long-term storage of aqueous solutions.
-
-
Possible Cause 2: Temperature. Elevated temperatures can increase the rate of hydrolysis.
-
Solution: Perform your experiments at the lowest feasible temperature. If the experiment must be run at 37°C, minimize the incubation time and use freshly prepared solutions.
-
-
Possible Cause 3: Enzymatic Contamination. If you are working with biological samples or non-sterile buffers, contamination with esterases could be degrading your compound.
-
Solution: Use sterile, high-purity water and reagents. If working with cell lysates or other biological matrices, consider the presence of endogenous enzymes and run appropriate controls (e.g., incubate the compound in the matrix for the duration of the experiment and analyze for degradation).
-
Problem: I am getting low yields in my peptide coupling reaction where this compound is the nucleophile.
-
Possible Cause 1: Inactive Nucleophile. The free amino group of this compound is required for the coupling reaction. If you are using the hydrochloride salt, the amino group will be protonated.
-
Solution: The reaction requires a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM) to be added to the reaction mixture to deprotonate the amine hydrochloride, freeing the nucleophilic amine to react.
-
-
Possible Cause 2: Competing Hydrolysis. If the reaction is run in the presence of water and the conditions are basic, the ester could be saponified (hydrolyzed), which would prevent it from participating in the desired reaction.
-
Solution: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and reagents.
-
Problem: I am observing inconsistent results or lower-than-expected activity in my cell-based assays.
-
Possible Cause 1: Hydrolysis to L-leucine. this compound is often used as a lysosomotropic agent because it is hydrolyzed by lysosomal enzymes, leading to an accumulation of leucine that can disrupt the lysosomal membrane.[10] The biological effect you are observing might be due to the hydrolysis product, L-leucine, rather than the ester itself. The rate of hydrolysis can vary between cell types and experimental conditions.
-
Solution: Acknowledge that hydrolysis is likely occurring. Run controls with L-leucine alone to determine if the observed effect is due to the parent amino acid. You can measure the stability of this compound in your cell culture medium over the time course of your experiment.
-
-
Possible Cause 2: pH of the Medium. The activity of peptide transporters and enzymes that process this compound can be pH-dependent.[5]
-
Solution: Ensure your cell culture medium is properly buffered and maintained at the optimal physiological pH (typically 7.2-7.4).[5] Be aware that cellular metabolism can alter the local pH.
-
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl esterification of C-terminal leucine residues in cytosolic 36-kDa polypeptides of bovine brain. A novel eucaryotic protein carboxyl methylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PathBank [pathbank.org]
- 13. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of Methyl L-leucinate using HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of chiral drugs. For amino acid derivatives like Methyl L-leucinate, a common building block in organic synthesis, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable analytical technique. This guide provides an objective comparison of various HPLC methods for the chiral purity analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and development.
Comparison of Chiral Stationary Phases for this compound Analysis
The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based, macrocyclic glycopeptide, and zwitterionic CSPs are the most commonly employed for amino acids and their derivatives. The following tables summarize the performance of these CSPs for the separation of leucine (B10760876) derivatives, providing a strong indication of their suitability for this compound analysis.
Polysaccharide-Based CSPs
Polysaccharide-derived CSPs, particularly those based on amylose (B160209) and cellulose (B213188) derivatives, are widely used due to their broad applicability.[1] For N-FMOC-amino acid methyl esters, amylose-derived CSPs have demonstrated excellent separation capabilities.[1]
| Chiral Stationary Phase | Mobile Phase | Analyte | k'1 (L-enantiomer) | k'2 (D-enantiomer) | α (Selectivity) | Rs (Resolution) | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | 10% 2-propanol/hexane + 0.1% TFA | N-FMOC-Valine Methyl Ester | 3.19 | - | - | - | [2] |
| Amylose tris(3-chloro-4-methylphenylcarbamate) | 10% 2-propanol/hexane + 0.1% TFA | N-FMOC-Methionine Methyl Ester | 5.82 | - | 1.33 | 2.74 | [2] |
Data for structurally similar amino acid esters are presented as a reference for expected performance with this compound.
Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids and their derivatives in both reversed-phase and polar organic modes.[3]
| Chiral Stationary Phase | Mobile Phase | Analyte | k'1 (L-enantiomer) | k'2 (D-enantiomer) | α (Selectivity) | Rs (Resolution) | Reference |
| CHIROBIOTIC T | Acetonitrile / H2O (50:50, v/v) | Leucine | ~5.0 | - | - | - | [4] |
| CHIROBIOTIC T | Water / Ethanol (80:20, v/v) | DL-Leucine | 4.53 | 5.92 | 1.31 | 5.92 | [5] |
| CHIROBIOTIC T | 20 mM Ammonium Acetate, pH 4.1 / Methanol (60:40, v/v) | FMOC-Leucine | - | - | - | - |
Zwitterionic CSPs
Zwitterionic CSPs, often based on cinchona alkaloids, are designed for the separation of amphiprotic molecules like amino acids and their esters. They operate through ion-exchange and zwitterionic interactions, offering unique selectivity.
| Chiral Stationary Phase | Mobile Phase | Analyte | k'1 | α (Selectivity) | Rs (Resolution) | Reference |
| CHIRALPAK ZWIX(+) | Methanol/Acetonitrile (50/50 v/v) + 25 mM DEA and 50 mM AcOH | N-Me-Aspartic Acid | 3.25 | 1.25 | 0.75 | [6] |
Data for a related N-methylated amino acid is provided to illustrate the potential of zwitterionic CSPs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical methods. Below are representative experimental protocols for the different types of CSPs.
Protocol 1: Analysis of N-FMOC-Methyl L-leucinate using a Polysaccharide-Based CSP
This method is adapted from the analysis of similar N-FMOC amino acid esters.[2]
-
Sample Preparation:
-
Derivatize this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Dissolve the resulting N-FMOC-Methyl L-leucinate in the mobile phase to a concentration of 1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Analysis of this compound using a Macrocyclic Glycopeptide CSP
This protocol is based on the successful separation of underivatized leucine.[5]
-
Sample Preparation:
-
Dissolve this compound hydrochloride in the mobile phase to a concentration of 1 mg/mL.
-
Neutralize with a suitable base if necessary and filter through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for chiral purity analysis and the logical relationship in method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of polymer-based zwitterionic stationary phases for separation of ionic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Leucine Enantiomers on Astec® CHIROBIOTIC® T (23 °C) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
A Comparative Analysis of Methyl L-leucinate and Ethyl L-leucinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide. For the carboxyl group of the C-terminal amino acid, simple alkyl esters like methyl and ethyl esters are commonly employed. This guide provides a comparative study of Methyl L-leucinate and Ethyl L-leucinate, two frequently used derivatives for incorporating leucine (B10760876) at the C-terminus in peptide synthesis. While direct comparative studies with quantitative data are scarce in publicly available literature, this document outlines the theoretical considerations, potential performance differences, and detailed experimental protocols to enable researchers to conduct their own evaluations.
Executive Summary
Both this compound and Ethyl L-leucinate serve as effective C-terminal protecting groups in peptide synthesis. The primary differences between them are rooted in the steric bulk and electronic effects of the methyl versus the ethyl group. These subtle differences can influence reaction kinetics, susceptibility to side reactions, and the conditions required for final deprotection. This guide presents a framework for comparing these two building blocks, including hypothetical performance data based on established chemical principles, and detailed protocols for synthesis and analysis.
Data Presentation: A Comparative Overview
Table 1: Hypothetical Performance Comparison in Dipeptide (Ala-Leu) Synthesis
| Parameter | This compound | Ethyl L-leucinate | Rationale |
| Coupling Reaction Time | Potentially shorter | Potentially longer | The smaller methyl group may offer less steric hindrance, allowing for faster coupling kinetics. |
| Expected Yield | Potentially higher | Potentially slightly lower | Faster reaction kinetics with the methyl ester could lead to higher conversion rates in a given timeframe. |
| Product Purity (Crude) | Potentially higher | Potentially slightly lower | Faster and more complete reactions can lead to fewer side products. |
| Racemization Potential | Lower | Slightly higher | Increased steric bulk of the ethyl group might favor the formation of the oxazolone (B7731731) intermediate, which can lead to epimerization, although this effect is generally small for alkyl esters. |
| Diketopiperazine Formation | Lower | Slightly higher | The bulkier ethyl group could slightly increase the propensity for intramolecular cyclization of the dipeptide ester. |
Table 2: Physicochemical and Reactivity Properties
| Property | This compound | Ethyl L-leucinate | Implication in Peptide Synthesis |
| Molecular Weight | 145.19 g/mol | 159.22 g/mol | Minor difference, relevant for reagent stoichiometry calculations. |
| Steric Hindrance | Lower | Higher | May affect coupling and deprotection rates. |
| Leaving Group Ability (during hydrolysis) | Better | Slightly poorer | Methyl esters are generally more reactive towards nucleophilic attack, which can be a factor in both desired and undesired reactions. |
| Hydrophobicity | Lower | Higher | Can influence solubility in reaction and purification solvents. |
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols for the synthesis and analysis of a model dipeptide (e.g., Fmoc-Ala-Leu-OR, where R is methyl or ethyl) are provided.
Protocol 1: Solid-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Leu-OR)
This protocol is based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH
-
This compound hydrochloride or Ethyl L-leucinate hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Leucine Ester):
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Neutralize this compound hydrochloride or Ethyl L-leucinate hydrochloride (3 eq.) with a suitable base (e.g., N,N-diisopropylethylamine - DIEA).
-
Add the activated Fmoc-Ala-OH solution and the neutralized leucine ester to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Protocol 2: HPLC Analysis of Crude and Purified Peptides
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Gradient Elution:
-
A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point for analytical runs. The gradient may need to be optimized depending on the hydrophobicity of the dipeptide.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in Solvent A.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Data Acquisition: Monitor the elution profile at 220 nm.
-
Analysis: Determine the retention time of the product and the percentage purity by integrating the peak areas.
Mandatory Visualization
Experimental Workflow for Comparative Synthesis
Logical Relationship of Factors Influencing Peptide Synthesis Outcome
Discussion and Conclusion
The choice between this compound and Ethyl L-leucinate in peptide synthesis is likely to have a subtle but measurable impact on the efficiency and outcome of the process. Based on fundamental chemical principles, the less sterically hindered this compound is expected to exhibit faster reaction kinetics, potentially leading to higher yields and purity. Conversely, the slightly bulkier Ethyl L-leucinate may be more prone to side reactions such as racemization and diketopiperazine formation, although these effects are anticipated to be minor.
The provided experimental protocols offer a robust framework for researchers to conduct a direct comparative study. By carefully controlling the reaction conditions and employing rigorous analytical techniques such as HPLC and mass spectrometry, it is possible to obtain quantitative data to validate these hypotheses. Such a study would be a valuable contribution to the field of peptide chemistry, providing empirical evidence to guide the selection of C-terminal protecting groups for optimal peptide synthesis outcomes. Researchers are encouraged to use the methodologies outlined in this guide to perform their own comparisons and contribute to a deeper understanding of these fundamental building blocks.
Navigating Peptide Bioactivity: A Comparative Guide to Peptides Synthesized with Methyl L-leucinate and Alternatives
For researchers, scientists, and drug development professionals, the synthesis and modification of peptides are critical steps in the quest for novel therapeutics. The choice of building blocks and synthetic strategies can profoundly impact the biological activity, stability, and pharmacokinetic properties of a peptide. This guide provides a comparative analysis of peptides synthesized incorporating a C-terminal methyl ester, a modification achievable through the use of Methyl L-leucinate, against other common peptide modifications. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in peptide design and development.
The incorporation of modified amino acids is a key strategy to enhance the therapeutic potential of peptides.[1][2] this compound serves as a building block in peptide synthesis, typically resulting in a peptide with a methyl-esterified C-terminus. This modification can significantly influence the peptide's physicochemical properties and, consequently, its biological activity.[]
Comparison of C-Terminal Modifications on Peptide Bioactivity
The C-terminus of a peptide is a common site for modification to improve its drug-like properties. Here, we compare the effects of C-terminal methyl esterification with other prevalent modifications.
| Modification | Precursor Example | Key Effects on Peptide Properties | Reported Biological Impact |
| C-Terminal Methyl Ester | This compound | Increased hydrophobicity and membrane permeability.[4] Neutralizes the negative charge of the C-terminal carboxyl group. | Can be critical for bioactivity, as seen in the yeast mating pheromone a-factor.[4][5] May serve as a prodrug, with the ester being hydrolyzed in vivo to the active carboxylic acid.[6] |
| C-Terminal Amide | Rink Amide Resin | Neutralizes the C-terminal negative charge, mimicking many natural peptide hormones.[7] Can increase stability against enzymatic degradation by carboxypeptidases.[6] | Often essential for receptor binding and full biological activity of many peptide hormones.[8] |
| Unmodified (Free Carboxylic Acid) | Fmoc-L-leucine-OH on Wang Resin | Possesses a negatively charged C-terminus at physiological pH. | The negative charge can be crucial for interaction with positively charged residues in a receptor's active site.[9] |
| N-α-Methylation | Fmoc-N-methyl-L-leucine | Increases resistance to proteolytic degradation.[1] Can influence peptide conformation and binding affinity.[1] | Enhanced stability can lead to a longer duration of action and potentially lower required dosages.[10] |
| α-Methylation | Fmoc-α-Me-L-leucine | Enhances stability and bioavailability.[11] | Used in the development of novel therapeutics with improved bioactivity and selectivity.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide bioactivity. Below are standard protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in a serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5]
Receptor Binding Assay (Fluorescence Polarization)
Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule (peptide) to a larger molecule (protein receptor).
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the target protein in the assay buffer. Prepare a solution of the fluorescently labeled peptide at a constant, low nanomolar concentration.[5]
-
Assay Setup: In a microplate, add a fixed volume of the fluorescently labeled peptide solution to each well.
-
Protein Titration: Add an equal volume of the serially diluted target protein to the wells. Include wells with only the labeled peptide as a control.[5]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 15-30 minutes).[5]
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the protein concentration to determine the binding affinity (Kd).
Enzyme Inhibition Assay (ELISA-based)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure the inhibitory activity of a peptide on a target enzyme.
Protocol:
-
Coating: Coat a 96-well plate with the substrate of the target enzyme and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution) for 1-2 hours at room temperature.
-
Inhibition Reaction: In a separate plate, pre-incubate the target enzyme with serial dilutions of the inhibitory peptide for a defined period.
-
Enzyme Reaction: Transfer the enzyme-peptide mixtures to the substrate-coated plate and incubate to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate and add a primary antibody that recognizes the product of the enzymatic reaction, followed by an enzyme-conjugated secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.[5]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[5]
-
Data Analysis: Plot the absorbance values against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing Peptide Synthesis and Activity Assessment
The following diagrams illustrate the workflows for solid-phase peptide synthesis and the assessment of biological activity.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Assessing Peptide Biological Activity.
Signaling Pathway Example: GPCR Activation
Many bioactive peptides exert their effects by binding to and activating G protein-coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling pathway that could be modulated by a synthesized peptide agonist.
Caption: A General GPCR Signaling Pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 8. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
A Comparative Guide to Alternative C-Terminal Protecting Groups for L-Leucinate Methyl Ester in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate C-terminal protecting group is a critical determinant of overall yield, purity, and stereochemical integrity of the final peptide. While methyl esters, such as Methyl L-leucinate, are commonly employed, a range of alternative protecting groups offer distinct advantages in terms of stability, cleavage conditions, and suppression of side reactions. This guide provides an objective comparison of the performance of various C-terminal protecting groups as alternatives to methyl esters, supported by experimental data and detailed methodologies.
Performance Comparison of C-Terminal Protecting Groups
The choice of a C-terminal protecting group significantly influences the strategy of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. The following table summarizes the performance of several key C-terminal protecting groups.
| Protecting Group | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Methyl Ester | 90-98 | >95 | Easily introduced; Removable by saponification. | Saponification conditions (strong base) can cause racemization and other side reactions.[1] |
| Benzyl (B1604629) Ester (Bn) | 85-95 | >95 | Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[1] | Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[1] |
| tert-Butyl Ester (tBu) | 80-90 | >90 | Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.[1] | Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[1] |
| Allyl Ester (All) | Good | High | Stable to both TFA and piperidine; Removable with palladium catalyst, offering orthogonality.[2] | Requires a specific palladium catalyst for removal, which can sometimes be difficult to remove completely.[3] |
| Phenacyl Ester (Pac) | Good | High | Stable to acidic conditions; Removable by mild reduction with zinc in acetic acid.[4][5] | Removal conditions might affect other sensitive functional groups. |
| Silyl (B83357) Esters (e.g., TBDMS, TIPS) | Variable | High | Can be cleaved under very mild, specific conditions (e.g., fluoride (B91410) ions), offering high orthogonality.[6] | Lability can be a challenge during purification and handling. |
| 2-Chlorotrityl (2-ClTrt) Resin Linkage | High | High | Steric bulk prevents diketopiperazine formation; Cleavage under very mild acidic conditions preserves acid-labile side-chain protecting groups; Suppresses racemization of the C-terminal amino acid.[7][8] | The resin is sensitive to moisture. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful application.
Synthesis of N-Fmoc-L-Leucine Benzyl Ester
Materials:
-
N-Fmoc-L-Leucine
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-L-Leucine (1.0 eq) in DMF.
-
Add cesium carbonate (0.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Deprotection of Benzyl Ester by Catalytic Hydrogenolysis
Materials:
-
Peptide-Bn ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the peptide-Bn ester in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or HPLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Cleavage of a Peptide from 2-Chlorotrityl Chloride Resin
Materials:
-
Peptide-loaded 2-chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or a milder cocktail of Acetic acid/Trifluoroethanol/DCM.[8]
Procedure for mild cleavage (preserving acid-labile side-chain protecting groups):
-
Swell the resin in DCM.
-
Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8 v/v/v) for 15-60 minutes at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Wash the resin with the cleavage cocktail and DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the protected peptide.
Procedure for full deprotection:
-
Suspend the resin in a cleavage cocktail of 95% TFA in DCM, often with scavengers like water and triisopropylsilane (B1312306) (TIS).[7]
-
Agitate the mixture for 30 minutes at room temperature.[7]
-
Filter the resin and wash with a small amount of TFA.[7]
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.[7]
-
Collect the precipitated peptide by filtration or centrifugation.[7]
Signaling Pathways and Experimental Workflows
The selection of a C-terminal protecting group is a key decision point in the overall workflow of peptide synthesis. The choice dictates the subsequent deprotection strategies and is influenced by the protecting groups used for the N-terminus and amino acid side chains to ensure orthogonality.
Caption: Workflow of peptide synthesis highlighting the choice of C-terminal protecting groups and their corresponding deprotection conditions.
Conclusion
The selection of a C-terminal protecting group is a multifaceted decision that requires careful consideration of the overall synthetic strategy, including the nature of the N-terminal and side-chain protecting groups, and the desired properties of the final peptide. While methyl esters offer simplicity, alternatives such as benzyl, tert-butyl, allyl, phenacyl, and silyl esters, as well as specialized resins like 2-chlorotrityl, provide a broader toolbox for chemists to tackle challenges such as racemization, diketopiperazine formation, and the synthesis of complex or protected peptide fragments. The experimental data and protocols presented in this guide offer a foundation for making informed decisions to optimize peptide synthesis for enhanced purity, yield, and stereochemical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
A Comparative Guide to the Efficacy of Coupling Reagents with Methyl L-leucinate
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, yield, and the purity of the final product. This is particularly true when dealing with sterically hindered amino acids, such as N-methylated residues like Methyl L-leucinate. The presence of a methyl group on the nitrogen atom significantly reduces its nucleophilicity, making peptide bond formation more challenging. This guide provides an objective comparison of four commonly used coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—for the coupling of an Nα-protected amino acid with this compound.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) |
| HATU | >95% | >98% | 1 - 4 |
| HBTU | 85 - 95% | 90 - 95% | 2 - 6 |
| PyBOP | 90 - 98% | 95 - 98% | 1 - 4 |
| EDC/HOBt | 70 - 85% | 85 - 92% | 4 - 12 |
Note: The data presented in this table is illustrative and based on the established relative efficacies of the coupling reagents for sterically hindered and N-methylated amino acid couplings. Actual results may vary depending on the specific reaction conditions, substrates, and purification methods.
Experimental Protocols
The following are detailed experimental protocols for the solution-phase coupling of a generic Nα-protected amino acid (e.g., Boc-Phe-OH) with this compound hydrochloride using HATU, HBTU, PyBOP, and EDC/HOBt.
General Materials:
-
Nα-Boc-L-phenylalanine (Boc-Phe-OH)
-
This compound hydrochloride (H-Leu-OMe·HCl)
-
Coupling reagents: HATU, HBTU, PyBOP, EDC
-
Additive: HOBt (for EDC coupling)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for work-up and purification: Ethyl acetate (B1210297) (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (brine), anhydrous MgSO₄, silica (B1680970) gel for column chromatography.
Neutralization of this compound Hydrochloride
-
Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to obtain the free base of this compound. This solution is used directly in the subsequent coupling step.
Peptide Coupling Procedures
A. Using HATU
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.
-
Add the activated Boc-Phe-OH solution to the freshly prepared this compound solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), proceed to the work-up and purification.
B. Using HBTU
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 2-3 minutes for pre-activation.
-
Add the activated amino acid solution to the this compound solution.
-
Stir the reaction at room temperature, monitoring for completion (typically 2-6 hours).
-
Proceed to work-up and purification.
C. Using PyBOP
-
Dissolve Boc-Phe-OH (1.0 eq) in anhydrous DMF and add it to the this compound solution.
-
Add PyBOP (1.1 eq) and DIPEA (2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring for completion (typically 1-4 hours).
-
Proceed to work-up and purification.
D. Using EDC/HOBt
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution and stir for 20-30 minutes at 0 °C.
-
Add the this compound solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours).
-
Proceed to work-up and purification.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Visualizing the Process
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
A Comparative Guide to the Synthesis of Peptides with C-Terminal Methyl L-leucinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with modified C-termini, such as methyl esters, is a critical technique in drug discovery and development. These modifications can enhance a peptide's therapeutic properties by increasing metabolic stability and improving membrane permeability. This guide provides an objective comparison of common synthesis protocols for peptides featuring a C-terminal Methyl L-leucinate, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthesis Protocols
The selection of a synthesis protocol for peptides with C-terminal esters depends on factors such as the desired scale, the peptide sequence, and the required purity. The two primary approaches are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
| Synthesis Protocol | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) - Direct Conversion on Resin | 73-99%[1] | High | High yields, suitable for a variety of alcohols, acid-sensitive protecting groups can remain intact.[1] | Requires anhydrous conditions, potential for side reactions with sensitive residues. |
| Solid-Phase Peptide Synthesis (SPPS) - Side-Chain Anchoring | Good | High | Minimal epimerization of the C-terminal residue, applicable to various alkyl esters.[2][3] | Primarily demonstrated for C-terminal cysteine esters, may require synthesis of a specific linker. |
| Solution-Phase Synthesis | Good | Variable | Scalable, intermediates can be purified and characterized at each step. | More labor-intensive, potential for lower overall yields due to multiple purification steps. |
Experimental Protocols
Detailed methodologies for the synthesis and validation of a model dipeptide, Glycyl-L-leucyl-methyl ester (Gly-Leu-OMe), are provided below.
Solid-Phase Peptide Synthesis (SPPS) - Direct Conversion on 2-Chlorotrityl Chloride Resin
This method allows for the direct conversion of the resin-bound peptide to its C-terminal methyl ester upon cleavage.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Methanol (B129727)
-
Anhydrous HCl
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of the first amino acid (Fmoc-Leu-OH):
-
Dissolve Fmoc-Leu-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, repeat once. Wash with DMF.
-
Coupling of the second amino acid (Fmoc-Gly-OH):
-
Activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, repeat once. Wash with DMF and DCM, then dry the resin.
-
Cleavage and Esterification:
-
Prepare a solution of 0.2-3 M anhydrous HCl in methanol.
-
Suspend the dried resin in the methanolic HCl solution and stir for 2-5 hours.[1]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate.
-
-
Purification:
-
Triturate the residue with cold diethyl ether to precipitate the peptide ester hydrochloride.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Validation of Peptide Synthesis
Accurate validation of the synthesized peptide is crucial to ensure its identity, purity, and quality.
1. Purity and Identity Analysis by HPLC-MS:
-
Technique: Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is the primary method for assessing the purity and confirming the molecular weight of the synthesized peptide.
-
Procedure:
-
Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Inject the sample into an RP-HPLC system equipped with a C18 column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
The eluent is directly introduced into a mass spectrometer to determine the mass-to-charge ratio (m/z) of the peptide, confirming its molecular weight.
-
-
Expected Results: A major peak in the HPLC chromatogram corresponding to the correct molecular weight of the target peptide indicates high purity. The presence of other peaks suggests impurities, which can be further analyzed by MS/MS for identification.
2. Racemization Analysis:
-
Importance: Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical side reaction in peptide synthesis, particularly for the C-terminal residue during esterification.[4] The extent of racemization can significantly impact the biological activity of the peptide.
-
Technique: Chiral amino acid analysis after acid hydrolysis of the peptide.
-
Procedure:
-
Hydrolyze the synthesized peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analyze the derivatized amino acids by RP-HPLC. The diastereomeric derivatives of the D- and L-amino acids will have different retention times, allowing for their quantification.
-
-
Expected Results: A low percentage of the D-leucine derivative indicates minimal racemization during the synthesis and esterification process.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and validation of peptides with C-terminal this compound.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Methyl L-leucinate Peptides: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural confirmation of synthetic peptides. This guide provides a comprehensive comparison of NMR techniques for the structural elucidation of peptides containing methyl L-leucinate, a common amino acid ester modification. We will delve into the experimental data, detailed protocols, and a logical workflow to effectively utilize NMR for peptide characterization.
Performance Comparison: 1D and 2D NMR Techniques
The structural analysis of this compound peptides relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D ¹H NMR provides a preliminary overview of the proton environment, 2D NMR is essential for resolving signal overlap and establishing through-bond and through-space correlations, which are critical for complete structural assignment.
Below is a summary of key NMR techniques and their applications in the analysis of these peptides:
| NMR Experiment | Information Provided | Application to this compound Peptides |
| 1D ¹H NMR | Provides information on the number and chemical environment of protons. | Initial assessment of sample purity and presence of characteristic leucine (B10760876) and methyl ester signals. |
| 1D ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment. | Confirms the presence of all expected carbon atoms, including the carbonyls of the peptide backbone and the methyl ester. |
| 2D COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes the spin systems of individual amino acid residues, for example, connecting the α-proton to the β- and γ-protons of the leucine side chain.[1][2] |
| 2D TOCSY | Correlates all protons within a spin system, even if they are not directly coupled. | Provides a more complete picture of the amino acid spin systems, which is particularly useful for complex or overlapping regions of the spectrum. |
| 2D HSQC | Correlates protons to their directly attached heteronucleus (e.g., ¹³C or ¹⁵N). | Unambiguously assigns protons to their corresponding carbon atoms, confirming the C-H framework of the peptide. |
| 2D HMBC | Correlates protons to heteronuclei over longer ranges (typically 2-3 bonds). | Establishes connectivity between different amino acid residues by observing correlations between, for example, an amide proton of one residue and the α-carbon of the preceding residue. |
| 2D NOESY/ROESY | Correlates protons that are close in space, regardless of whether they are connected through bonds. | Provides information about the peptide's three-dimensional structure and conformation in solution. |
Experimental Data: A Comparative Analysis
To illustrate the utility of NMR in confirming the structure of this compound peptides, we present a comparison of the ¹H and ¹³C NMR chemical shifts for N-acetyl-L-leucine methyl ester and the predicted shifts for a hypothetical N-acetyl-L-leucyl-glycine methyl ester. This comparison highlights the changes in the chemical environment of the leucine residue upon the formation of a peptide bond.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | N-Acetyl-L-leucine methyl ester | N-Acetyl-L-leucyl-glycine methyl ester (Predicted) |
| Leu NH | 6.50 (d) | ~8.2 (d) |
| Leu Hα | 4.52 (m) | ~4.4 (m) |
| Leu Hβ | 1.62-1.40 (m) | ~1.7-1.5 (m) |
| Leu Hγ | 1.62-1.40 (m) | ~1.7-1.5 (m) |
| Leu Hδ (CH₃) | 0.85-0.87 (m) | ~0.9 (d) |
| Acetyl CH₃ | 1.99 (s) | ~2.0 (s) |
| OCH₃ | 3.69 (s) | 3.71 (s) |
| Gly NH | - | ~8.4 (t) |
| Gly Hα | - | ~3.9 (d) |
Data for N-Acetyl-L-leucine methyl ester from reference[3]. Predicted shifts for the dipeptide are based on typical values for amino acids in peptides.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | N-Acetyl-L-leucine methyl ester | N-Acetyl-L-leucyl-glycine methyl ester (Predicted) |
| Leu C=O (ester) | ~174 | ~173 |
| Leu C=O (amide) | ~170 | ~171 |
| Leu Cα | ~51 | ~52 |
| Leu Cβ | ~41 | ~40 |
| Leu Cγ | ~25 | ~25 |
| Leu Cδ (CH₃) | ~22, ~23 | ~22, ~23 |
| Acetyl C=O | ~170 | ~170 |
| Acetyl CH₃ | ~23 | ~23 |
| OCH₃ | ~52 | ~52 |
| Gly C=O | - | ~169 |
| Gly Cα | - | ~41 |
Predicted shifts are based on typical values for amino acids in peptides.
Experimental Workflow for Structure Confirmation
The process of confirming the structure of a this compound peptide using NMR spectroscopy follows a logical progression of experiments and data analysis.
Caption: Workflow for peptide structure confirmation using NMR spectroscopy.
Detailed Experimental Protocols
A detailed, step-by-step approach is crucial for obtaining high-quality NMR data for structural elucidation.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[4] The choice of solvent will depend on the solubility of the peptide.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).[4]
-
Filtration: If any particulate matter is present, filter the sample directly into the NMR tube using a pipette filter.[4]
NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2D COSY:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
2D HSQC:
-
Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
2D HMBC:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: Identify and integrate all significant peaks in the 1D and 2D spectra.
-
Spectral Assignment: Utilize the correlations observed in the 2D spectra to assign all proton and carbon signals to their respective atoms in the peptide structure.[5] This process is iterative, starting with the identification of amino acid spin systems in the COSY and TOCSY spectra, followed by linking these systems using HMBC and NOESY data.[2]
Alternative Methodologies
While NMR spectroscopy is the gold standard for determining the solution-state structure of peptides, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides highly accurate molecular weight information and can be used for sequencing peptides through fragmentation analysis (MS/MS). However, it does not provide information about the three-dimensional structure.
-
X-ray Crystallography: Can provide atomic-resolution three-dimensional structures of molecules in their crystalline state. The main limitation is the requirement for high-quality crystals, which can be challenging to obtain for small, flexible peptides.
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution. It is a lower-resolution technique compared to NMR and does not provide atomic-level structural details.
References
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Methyl L-leucinate Peptides
For researchers and professionals in drug development, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that impacts efficiency, scalability, and the purity of the final peptide product. This guide provides an objective comparison of these two methodologies, focusing on the synthesis of dipeptides such as those containing Methyl L-leucinate, supported by experimental protocols and quantitative data.
At a Glance: Key Differences and Performance Metrics
Solid-phase and solution-phase synthesis represent two distinct approaches to peptide bond formation. In SPPS, the peptide chain is assembled step-by-step on an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step.[1] In contrast, LPPS involves the synthesis of the peptide entirely in a solvent system, requiring purification of the intermediate peptide at each stage of the synthesis.[1][2]
The choice between SPPS and LPPS often depends on the desired scale of synthesis, the length of the peptide, and the specific peptide sequence. SPPS is generally favored for its speed, ease of automation, and suitability for synthesizing long peptides.[2][3] LPPS, while more labor-intensive, can be more cost-effective for the large-scale production of short peptides and offers greater flexibility for peptides with challenging sequences that may be prone to aggregation on a solid support.[3]
Quantitative Data Comparison
The following table summarizes the typical performance of solid-phase and solution-phase synthesis for short peptides based on data reported in the literature. It is important to note that these values can vary significantly depending on the specific peptide sequence, coupling reagents used, and optimization of the reaction conditions.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Yield | 50-85% for short peptides[4] | 66-84% for dipeptides[5] |
| Purity (crude) | Generally high due to effective washing steps | Variable, dependent on purification at each step |
| Final Purity (after purification) | ≥95%[2] | 90–98%[2] |
| Synthesis Time | Faster for longer peptides due to streamlined washing and deprotection steps | Can be faster for very short peptides, but becomes lengthy with increasing chain length due to intermediate purifications |
| Scalability | Well-suited for milligram to gram scale; automation is common[3] | More amenable to very large (kilogram) scale production of short peptides[1] |
| Cost-effectiveness | Can be more expensive due to the cost of resins and larger excess of reagents | Can be more cost-effective for short peptides on a large scale[1][2] |
Experimental Workflows: A Visual Comparison
The fundamental difference in the workflows of solid-phase and solution-phase synthesis can be visualized in the following diagrams.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).
Detailed Experimental Protocols
To provide a practical comparison, the following are representative protocols for the synthesis of a dipeptide, L-Alanyl-L-leucine Methyl Ester, using both solid-phase and solution-phase methods. These protocols can be adapted for other dipeptides.
Solid-Phase Synthesis of L-Alanyl-L-leucine on Wang Resin
This protocol outlines the manual synthesis of L-Alanyl-L-leucine using Fmoc chemistry on a Wang resin, which will yield a peptide acid upon cleavage. To obtain the methyl ester, a different resin and cleavage strategy would be required.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-L-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-alanine (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
Cleavage and Deprotection:
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
Solution-Phase Synthesis of L-Alanyl-L-leucine Methyl Ester
This protocol describes the synthesis of the dipeptide in solution using carbodiimide (B86325) coupling.
Materials:
-
N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
4 M HCl in dioxane or Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Ala-OH (1 equivalent) in DCM.
-
In a separate flask, dissolve H-Leu-OMe·HCl (1 equivalent) in DCM and add TEA (1 equivalent) to neutralize the salt.
-
Combine the two solutions and cool to 0 °C.
-
Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour, then at room temperature overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the protected dipeptide, Boc-Ala-Leu-OMe.
-
If necessary, purify the protected dipeptide by silica (B1680970) gel column chromatography.
-
-
Deprotection of the N-terminus:
-
Dissolve the purified Boc-Ala-Leu-OMe in a minimal amount of DCM.
-
Add an excess of 4 M HCl in dioxane or TFA and stir at room temperature for 1-2 hours.
-
Concentrate the solution in vacuo to obtain the crude H-Ala-Leu-OMe as the hydrochloride or trifluoroacetate (B77799) salt.
-
-
Final Purification:
Conclusion
The selection of a peptide synthesis methodology is a strategic decision that should be guided by the specific requirements of the project. Solid-phase peptide synthesis offers a rapid and automated route for the synthesis of a wide range of peptides, making it a popular choice for research and discovery applications.[3] Solution-phase peptide synthesis, while more traditional and labor-intensive, provides advantages in terms of scalability for short peptides and can be the method of choice for certain complex sequences. A thorough evaluation of the target peptide's characteristics, the desired scale of production, and the available resources will enable researchers and drug development professionals to choose the most appropriate and efficient synthesis strategy.
References
- 1. gencefebio.com [gencefebio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Effects of Methyl L-leucinate and Other Leucine Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological effects of Methyl L-leucinate and other leucine (B10760876) derivatives. Leucine, an essential branched-chain amino acid, and its derivatives are of significant interest in various research fields, including cancer biology, metabolism, and regenerative medicine, primarily due to their role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.
This document summarizes available experimental data on the impact of these compounds on key cellular processes, provides detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological effects of leucine derivatives are largely attributed to their ability to be transported into the cell and subsequently elevate intracellular leucine levels, thereby activating the mTORC1 signaling pathway. However, modifications to the leucine molecule, such as esterification or N-acetylation, can significantly alter their cell permeability, metabolic stability, and consequently, their biological potency.
mTORC1 Signaling Activation
Leucine is a potent activator of the mTORC1 pathway. It promotes the phosphorylation of key downstream effectors such as p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis. While direct comparative data for this compound is limited, its effects are inferred to be dependent on its hydrolysis to L-leucine.
| Compound | Target Protein | Fold Change in Phosphorylation (relative to control) | Cell Line | Reference |
| L-leucine | p70S6K (Thr389) | ~5.9-fold | C2C12 myotubes | [1] |
| L-leucine | mTOR (Ser2448) | Increased | C2C12 myotubes | [2] |
| L-leucine | 4E-BP1 | ~2.5-fold | C2C12 myotubes | [1] |
| β-hydroxy-β-methylbutyrate (HMB) | p70S6K1 (Thr389) | ~1.5-fold | Human Skeletal Muscle | [3] |
| This compound | p70S6K, mTOR, 4E-BP1 | Data not available | - | - |
| L-leucyl-L-leucine methyl ester | p70S6K, mTOR, 4E-BP1 | Data not available | - | - |
| N-Acetyl-L-leucine | p70S6K, mTOR, 4E-BP1 | Data not available | - | - |
Note: The table highlights the lack of direct comparative studies on the mTOR signaling effects of this compound and other derivatives in the same experimental system.
Cytotoxicity
The cytotoxic effects of leucine derivatives can vary significantly depending on the cell type and the specific chemical modification. For instance, some derivatives exhibit selective toxicity towards specific cell populations.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Trypanosoma cruzi (epimastigotes) | 0.55 ± 0.21 mM | [4] |
| This compound | Trypanosoma cruzi (trypomastigotes) | 1.46 ± 0.16 mM | [4] |
| L-leucyl-L-leucine methyl ester | Murine Lymphocytes | Exhibits non-specific toxicity | [5] |
| N-Acetyl-D-leucine | NPC1-deficient CHO cells | Statistically significant effect at 5 mM | [6] |
Note: The presented IC50 values are from different studies and cell types, and therefore do not allow for a direct comparison of cytotoxic potency.
Signaling Pathways and Experimental Workflows
mTORC1 Signaling Pathway
The diagram below illustrates the central role of leucine in the activation of the mTORC1 signaling cascade, leading to protein synthesis and cell growth. Leucine derivatives are thought to primarily act by increasing the intracellular concentration of leucine.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for comparing the biological effects of different leucine derivatives in a cell culture model.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol details the steps to assess the phosphorylation status of key mTORC1 pathway proteins following treatment with leucine derivatives.
1. Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 myoblasts) in 6-well plates and grow to 70-80% confluency.
-
For differentiation into myotubes (if applicable), switch to a low-serum differentiation medium for 4-6 days.
-
Prior to treatment, starve cells in serum-free and amino acid-free medium for 2-4 hours to reduce basal mTOR signaling.
-
Treat cells with various concentrations of this compound and other leucine derivatives for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control.
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-mTOR (Ser2448), total mTOR, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each target.
-
Express the results as fold change relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures LDH released from damaged cells into the culture medium.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a dose-response curve for each leucine derivative.
-
Treat the cells with the compounds for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include wells for three controls: vehicle control (cells with medium and vehicle), positive control (cells with lysis buffer to induce maximum LDH release), and background control (medium only).[7]
2. Assay Procedure:
-
After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining a substrate mix with an assay buffer).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.[8]
3. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] * 100
-
Plot the % cytotoxicity against the compound concentration to determine the IC50 value for each derivative.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other leucine derivatives in cell culture. While existing data suggests that the biological activity of these compounds is primarily mediated through their conversion to L-leucine and subsequent activation of the mTORC1 pathway, direct comparative studies are needed to elucidate the specific potency and potential unique effects of each derivative. The provided protocols offer a standardized approach for researchers to generate this much-needed quantitative data, which will be crucial for advancing our understanding of these compounds and their potential therapeutic applications.
References
- 1. Distinct anabolic signalling responses to amino acids in C2C12 skeletal muscle cells | Semantic Scholar [semanticscholar.org]
- 2. Antagonistic effects of leucine and glutamine on the mTOR pathway in myogenic C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relations of leucine derivatives reveal critical moieties for cellular uptake and activation of mTORC1-mediated signaling | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl L-leucinate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl L-leucinate, a common reagent in research and drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Logistical Information
This compound, in its hydrochloride salt form (CAS No. 7517-19-3), is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No. 1272/2008.[1][2] However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
Quantitative Data Summary
While specific environmental fate and toxicology data for this compound are limited, its properties as a water-soluble amino acid ester suggest a low potential for environmental persistence and bioaccumulation.[3][4]
| Property | Data Summary | Citation |
| Physical State | Solid | [5] |
| Appearance | White | [5] |
| Solubility | Soluble in water | [3] |
| Persistence | Persistence is unlikely, based on information available. | [3] |
| Bioaccumulative Potential | Bioaccumulation is unlikely. | [3] |
| Mobility in Soil | The product is water soluble and may spread in water systems. | [3] |
Disposal Protocol for this compound
The primary consideration for the disposal of this compound is to adhere to local, regional, and national regulations.[6] Although not classified as hazardous, it is best practice to manage its disposal in a controlled and documented manner.
Step 1: Waste Characterization
-
As a first step, the chemical waste generator must determine if the waste is classified as hazardous under local regulations.[4] Given that this compound hydrochloride is not federally classified as hazardous, it is unlikely to be considered hazardous waste unless mixed with other hazardous substances.
Step 2: Collection of Solid Waste
-
For spills or disposal of expired solid material, carefully sweep the solid into a suitable, clearly labeled container for disposal.[1][2]
Step 3: Disposal of Non-Hazardous Solid Waste
-
Once collected and characterized as non-hazardous, the solid waste can typically be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill.[7]
-
It is advisable to place the chemical in a sealed container to prevent accidental exposure to custodial staff.
-
Do not dispose of chemical waste in laboratory trash cans that are handled by custodial personnel who are not trained in chemical waste management.[7]
Step 4: Disposal of Empty Containers
-
Empty containers that previously held this compound should be managed as non-hazardous waste.
-
Deface or remove the original label to indicate that the container is empty and no longer contains the chemical.[7]
-
Dispose of the empty container in the regular trash or designated glass disposal, as appropriate.[7]
Important Considerations:
-
DO NOT dispose of this compound down the sink. While it is water-soluble, this practice is discouraged for most chemicals to prevent unforeseen reactions in the drainage system and to protect aquatic environments.
-
For larger quantities, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for guidance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Methyl L-leucinate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety protocols and logistical information for Methyl L-leucinate, specifically addressing its common form, L-Leucine methyl ester hydrochloride.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with European standard EN 166 or equivalent. |
| Hand Protection | Protective gloves | Nitrile rubber gloves with a thickness >0.11 mm are recommended. Ensure gloves are inspected before use and follow the manufacturer's guidelines for breakthrough time and permeability.[1][2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | Wear a lab coat and clothing that prevents skin exposure.[2][3][4] |
| Respiratory Protection | Generally not required under normal use | If dust is generated, a dust respirator is necessary.[3][5][6] Ensure proper ventilation. |
First Aid Procedures
In case of accidental exposure to this compound, immediate action is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][7] Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[8] Seek medical attention. |
| Ingestion | Clean the mouth with water.[3][7] Do not induce vomiting. Seek medical attention. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal procedures are vital for maintaining a safe laboratory environment and ensuring the stability of this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Ensure adequate ventilation.[3]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][7]
-
Protect from light as the substance is light-sensitive.[3][4][7]
-
For long-term storage, refrigeration is recommended.[2][4][7]
Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[5]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6]
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following materials:
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.nl [fishersci.nl]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
